molecular formula C8H11N B074028 2,4,5-Trimethylpyridine CAS No. 1122-39-0

2,4,5-Trimethylpyridine

Cat. No.: B074028
CAS No.: 1122-39-0
M. Wt: 121.18 g/mol
InChI Key: MNDSSKADVGDFDF-UHFFFAOYSA-N
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Description

2,4,5-Trimethylpyridine is a useful research compound. Its molecular formula is C8H11N and its molecular weight is 121.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.17 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trimethylpyridine
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InChI

InChI=1S/C8H11N/c1-6-4-8(3)9-5-7(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDSSKADVGDFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149944
Record name 2,4,5-Trimethylpyridine
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Molecular Weight

121.18 g/mol
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CAS No.

1122-39-0
Record name 2,4,5-Trimethylpyridine
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Record name 2,4,5-Trimethylpyridine
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Record name 2,4,5-Trimethylpyridine
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Record name 2,4,5-trimethylpyridine
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Record name 2,4,5-TRIMETHYLPYRIDINE
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Foundational & Exploratory

Introduction: Unveiling a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,4,5-Trimethylpyridine: Structure, Properties, and Applications in Modern Chemistry

This compound, a member of the collidine family of isomers, is a substituted aromatic heterocycle based on a pyridine ring.[1][2] As a key structural motif, the pyridine ring is a cornerstone in medicinal chemistry, found in the core of numerous therapeutic agents.[3][4] this compound, with its specific substitution pattern, offers unique steric and electronic properties that make it a valuable intermediate and building block in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and materials science. This guide provides a detailed examination of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its relevance to researchers and drug development professionals.

Core Identifiers:

  • IUPAC Name: this compound[2]

  • Synonyms: 2,4,5-Collidine, Pyridine, 2,4,5-trimethyl-[1][2]

  • CAS Registry Number: 1122-39-0[1]

  • Molecular Formula: C₈H₁₁N[1][2]

  • Molecular Weight: 121.18 g/mol [1][2]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its application in synthesis, dictating solubility, reactivity, and purification strategies. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁N[1][2]
Molecular Weight 121.18 g/mol [1][2]
Boiling Point 171.0 °C[1]
Density 0.9327 g/cm³ at 25 °C[1]
InChIKey MNDSSKADVGDFDF-UHFFFAOYSA-N[1][2]
Canonical SMILES CC1=CC(=NC=C1C)C[1][2]

Spectroscopic data is essential for structure confirmation and purity assessment. Comprehensive data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are available in public databases such as PubChem and the NIST WebBook.[2][5] These spectral fingerprints are indispensable for researchers to verify the identity and integrity of the compound throughout experimental workflows.

Synthesis and Reactivity Insights

The synthesis of substituted pyridines can be achieved through various methods. While numerous strategies exist for the pyridine core, a common approach involves cyclic condensation reactions.[6] For instance, the synthesis of the related isomer 2,3,5-trimethylpyridine has been accomplished through the reaction of 3-amino-2-methylpropenal with methylethylketone in an acidic medium, highlighting a viable pathway for constructing such scaffolds.[6]

The reactivity of this compound is governed by the basic nitrogen atom and the steric and electronic effects of the three methyl groups. Like other pyridine derivatives, it can act as a base or a ligand. The methyl groups increase the electron density on the ring and at the nitrogen atom, enhancing its basicity compared to unsubstituted pyridine. However, the steric hindrance provided by the methyl groups, particularly those adjacent to the nitrogen (in related isomers like 2,4,6-collidine), can render the nitrogen non-nucleophilic.[7] This property is highly valuable in organic synthesis, allowing it to function as an acid scavenger in reactions where a nucleophilic base would lead to unwanted side products.

Start Starting Materials (e.g., Aldehydes, Ketones, Ammonia) Condensation Cyclic Condensation Reaction (e.g., Hantzsch Synthesis) Start->Condensation Catalyst/Solvent Intermediate Dihydropyridine Intermediate Condensation->Intermediate Oxidation Aromatization / Oxidation Intermediate->Oxidation Oxidizing Agent Product Substituted Pyridine (e.g., this compound) Oxidation->Product Purification Purification (e.g., Distillation, Chromatography) Product->Purification

Caption: Generalized workflow for the synthesis of substituted pyridines.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds, its metabolic stability, and its capacity to serve as a versatile synthetic handle.

A compelling example of the direct application of the this compound core is in the development of novel cancer therapeutics. Researchers have designed and synthesized a series of 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[8] The FGFR signaling pathway is often dysregulated in various cancers, including hepatocellular carcinoma (HCC). Selective inhibition of FGFR4 represents a promising therapeutic strategy. In this context, the this compound moiety serves as a critical part of the molecular scaffold that orients other functional groups to effectively bind to the kinase domain of the receptor, blocking its downstream signaling and inhibiting tumor growth.[8] This highlights the role of such substituted pyridines as foundational elements in the rational design of targeted therapies.

FGFR4 FGFR4 Receptor Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate FGFR4->PhosphoSubstrate Phosphorylation ATP ATP ATP->FGFR4 Binds to Kinase Domain Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) PhosphoSubstrate->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor FGFR4 Inhibitor (e.g., Trimethylpyridine Derivative) Inhibitor->FGFR4 Blocks ATP Binding Site

Caption: Mechanism of an FGFR4 kinase inhibitor in blocking cell signaling.

Safety, Handling, and Experimental Considerations

While a specific, detailed safety data sheet for this compound is not as commonly available as for its isomer, 2,4,6-trimethylpyridine, the safety precautions for this class of compounds are expected to be similar. The following information, primarily based on the well-documented hazards of 2,4,6-trimethylpyridine, should be considered as a prudent guide.[9][10][11][12]

  • Flammability: Trimethylpyridines are flammable liquids and vapors. Keep away from heat, sparks, open flames, and other ignition sources.[9][10] Containers should be grounded and bonded to prevent static discharge.[10]

  • Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[11][12]

  • Irritation: Causes skin irritation and serious eye irritation. May also cause respiratory irritation.[11][12]

  • Handling:

    • Use only in a well-ventilated area or under a chemical fume hood.[9]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

    • Avoid breathing vapors or mists.[11]

    • Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

Exemplary Experimental Protocol: Dehydrohalogenation

The use of a sterically hindered, non-nucleophilic base is critical in elimination reactions where substitution is an undesired side reaction. The following protocol illustrates how a compound like this compound could be employed.

Objective: To synthesize an alkene from an alkyl halide via an E2 elimination reaction, using this compound as an acid scavenger.

Methodology:

  • Reactor Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged.

  • Reagent Addition: The alkyl halide (1.0 eq.) is dissolved in a suitable high-boiling, aprotic solvent (e.g., toluene or xylene).

  • Base Addition: this compound (1.5 eq.) is added to the solution. The excess base ensures complete scavenging of the H-X byproduct. Causality: A non-nucleophilic base is chosen to favor the elimination pathway over the competing substitution (Sₙ2) pathway.

  • Reaction: The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup:

    • The reaction mixture is cooled to room temperature.

    • The mixture is diluted with a nonpolar solvent (e.g., diethyl ether) and washed with a dilute acid (e.g., 1M HCl) to remove the protonated trimethylpyridine salt.

    • The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield the pure alkene.

Setup 1. Assemble Dry Glassware under Inert Atmosphere Reagents 2. Add Alkyl Halide and Solvent Setup->Reagents Base 3. Add this compound Reagents->Base Heat 4. Heat to Reflux Base->Heat Monitor 5. Monitor Reaction (TLC/GC) Heat->Monitor Workup 6. Aqueous Workup (Acid/Brine Wash) Monitor->Workup Reaction Complete Purify 7. Purify Product (Chromatography/Distillation) Workup->Purify Product Pure Alkene Product Purify->Product

Caption: Experimental workflow for a dehydrohalogenation reaction.

Conclusion

This compound represents more than just another isomer in the collidine series. Its specific substitution pattern provides a unique combination of steric and electronic properties that are of significant interest to synthetic and medicinal chemists. From its foundational role as a building block in the synthesis of targeted cancer therapies to its potential application as a non-nucleophilic base, this compound is a versatile tool in the modern chemical laboratory. A thorough understanding of its properties, reactivity, and handling requirements is essential for researchers aiming to leverage its potential in the development of novel molecules and materials.

References

  • CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 1122-39-0). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,5-Trimethylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Loba Chemie. (2016, April 16). 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Alpha Chemika. (n.d.). 2,4,6-TRIMETHYL PYRIDINE For Synthesis. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). 2,4,6-Trimethylpyridine. Wikipedia. Retrieved from [Link]

  • Wikimedia Commons. (2009, April 5). File:this compound.svg. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylpyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Kim, J., et al. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Scientific Reports. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Urošević, J., et al. (2022, August 1). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. Retrieved from [Link]

  • Chemicalland21. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • Kumar, P., et al. (n.d.). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl- Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Sahu, N. K., et al. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Basicity and pKa of 2,4,5-Trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the basicity and predicted pKa of 2,4,5-trimethylpyridine, a member of the collidine family of heterocyclic organic compounds. In the absence of a directly reported experimental pKa value, this guide synthesizes data from structurally related pyridine derivatives to elucidate the electronic and steric factors governing its basicity. We will explore the theoretical underpinnings of pyridine basicity, present a comparative analysis with isomeric collidines and lutidines, and provide detailed, field-proven experimental protocols for the empirical determination of pKa. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of substituted pyridines for applications in synthesis, catalysis, and medicinal chemistry.

Introduction: The Significance of Pyridine Basicity in Scientific Research

The basicity of the pyridine ring system, characterized by the pKa of its conjugate acid, is a cornerstone of its utility in a vast array of chemical applications. The lone pair of electrons on the nitrogen atom, which is not delocalized within the aromatic π-system, is readily available for protonation, rendering pyridine a moderately weak base. The introduction of substituents onto the pyridine ring can profoundly influence this basicity through a combination of electronic and steric effects. For professionals in drug development and chemical synthesis, a precise understanding and control of a molecule's basicity are critical, as it governs properties such as solubility, receptor binding, and catalytic activity. This compound, a less common isomer of collidine, presents an interesting case study in predicting these properties based on fundamental chemical principles.

Theoretical Framework: Factors Influencing the Basicity of Substituted Pyridines

The basicity of a substituted pyridine is primarily dictated by the interplay of two key factors:

  • Electronic Effects: Alkyl groups, such as the methyl groups in this compound, are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, making its lone pair more available for protonation and thereby increasing the basicity of the molecule. The position of these substituents is crucial; electron-donating groups at the ortho (2,6) and para (4) positions have a more pronounced effect on increasing basicity compared to those at the meta (3,5) positions.

  • Steric Effects: Methyl groups located at the ortho positions (2 and 6) can sterically hinder the approach of a proton to the nitrogen atom's lone pair. This steric hindrance can decrease the observed basicity, particularly when interacting with bulky Lewis acids. However, for protonation, which involves the smallest electrophile (H+), the steric effect of ortho-methyl groups is generally less significant than their electronic contribution to increasing basicity.

Logical Framework for Basicity Prediction

The interplay of these effects can be visualized to predict the relative basicity of substituted pyridines.

G substituent Substituent on Pyridine Ring electronic Electronic Effects (+I, -I, +M, -M) substituent->electronic Inductive & Mesomeric steric Steric Hindrance substituent->steric Positional Bulk basicity Overall Basicity (pKa) electronic->basicity Modulates N lone pair availability steric->basicity Hinders proton/Lewis acid approach G start Start prep_analyte Prepare this compound Solution start->prep_analyte titration Titrate with Standardized HCl prep_analyte->titration record_ph Record pH vs. Titrant Volume titration->record_ph plot_curve Plot Titration Curve record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., pH 6.0 to 8.5).

  • Preparation of Analyte Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of solutions with a constant concentration of the analyte in each of the buffer solutions.

  • Spectral Acquisition: Record the UV-Vis spectrum of each solution.

  • Data Analysis: Identify the wavelengths of maximum absorbance for the protonated and deprotonated forms of the molecule. Using the absorbance data at a specific wavelength where the two forms have different absorptivities, the pKa can be calculated using the following equation:

    pKa = pH - log[(A - AB) / (ABH+ - A)]

    Where:

    • A is the absorbance of the solution at a given pH.

    • AB is the absorbance of the basic form.

    • ABH+ is the absorbance of the acidic (protonated) form.

    A plot of log[(A - AB) / (ABH+ - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.

Synthesis of Trimethylpyridines: A Representative Example

While specific, high-yield synthetic routes for this compound are not extensively documented, the synthesis of its isomers provides valuable insight into the general methodologies. The Hantzsch pyridine synthesis is a classic method for preparing substituted pyridines. A more modern approach for the synthesis of 2,3,5-trimethylpyridine has been described, involving the condensation of 3-amino-2-methylpropenal with methylethylketone.

Applications in Research and Development

Substituted pyridines, particularly sterically hindered ones like collidines, are invaluable as non-nucleophilic bases in organic synthesis. They are employed as acid scavengers in reactions that generate acidic byproducts, preventing unwanted side reactions. For instance, 2,4,6-collidine is used in dehydrohalogenation reactions and as a solvent for the cleavage of hindered esters. The predicted basicity of this compound suggests it could serve a similar purpose in reactions requiring a moderately strong, non-nucleophilic base.

Conclusion

This technical guide has provided a detailed examination of the basicity and predicted pKa of this compound. Through a comparative analysis based on established structure-basicity relationships, we have positioned its basicity within the context of its isomers. The provided experimental protocols offer robust methodologies for the empirical determination of its pKa. A thorough understanding of these fundamental properties is paramount for the effective application of this compound and related compounds in the fields of chemical synthesis and drug discovery.

References

  • Grokipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved February 20, 2026, from [Link]

  • Grokipedia. (n.d.). 2,4-Lutidine. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved February 20, 2026, from [Link]

  • Urošević, J., Mitić, M., Arsić, B., & Stojanović, G. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society, 87(9), 1117-1125.

The Nitrogen Fraction: Isolation and Valorization of Alkylpyridines from Coal Tar Bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coal tar—a byproduct of metallurgical coke production—is often dismissed as a source of bulk pitch and simple aromatics. However, for the astute chemical engineer, the "tar bases" (the nitrogen-heterocycle fraction) represent a high-value reservoir of alkylpyridines. These compounds, specifically the methyl- (picolines) and dimethyl- (lutidines) pyridines, are the non-negotiable scaffolds for critical pharmaceuticals, including niacin (Vitamin B3) and anti-tubercular agents.

This guide moves beyond textbook definitions to address the operational reality of isolating these bases. The core challenge lies not in the initial extraction, but in the resolution of the "Beta-Fraction"—a notorious ternary azeotrope of


-picoline, 

-picoline, and 2,6-lutidine.

The Source Matrix: Chemistry of Coal Tar Bases

Coal tar bases constitute approximately 2% of crude coal tar by weight. They are concentrated in the "Light Oil" and "Middle Oil" fractions (boiling range 80°C–200°C).

The isolation logic is dictated by Boiling Point (BP) proximity . Note the critical overlap in the "Beta-Fraction" (highlighted), which renders simple fractional distillation physically impossible for separation.

Table 1: Key Alkylpyridines in Coal Tar
CompoundCommon NameStructureBoiling Point (°C)pKaCommercial Value
Pyridine AzineC₅H₅N115.25.23Solvent, Agrochemicals
2-Methylpyridine

-Picoline
2-CH₃-C₅H₄N129.45.96Latex, 2-Vinylpyridine
2,6-Dimethylpyridine 2,6-Lutidine 2,6-(CH₃)₂-C₅H₃N144.0 6.75Beta-Fraction Component
3-Methylpyridine

-Picoline
3-CH₃-C₅H₄N144.1 5.63Vitamin B3 Precursor
4-Methylpyridine

-Picoline
4-CH₃-C₅H₄N145.3 6.02Isoniazid Precursor
2,4,6-Trimethylpyridine Collidine2,4,6-(CH₃)₃-C₅H₂N171.07.43Dehydrohalogenation reagent

Primary Isolation: The Acid-Base Swing

The initial recovery relies on the basicity of the nitrogen lone pair. We exploit this to pull the bases into an aqueous phase, leaving neutral hydrocarbons (benzene, naphthalene) and acidic phenols behind.

Protocol A: Crude Base Extraction

Causality: We use Sulfuric Acid (


) because sulfate salts of pyridines are highly water-soluble and non-volatile, allowing for a clean phase cut from the organic oil.
  • Feedstock Preparation: Begin with dephenolized light oil. (Phenols must be removed first using NaOH; otherwise, they form amphoteric tars during acid treatment).

  • Acid Scrubber: Counter-current extraction with 25–30%

    
    .
    
    • Control Point: Maintain temperature <40°C. The reaction is exothermic; high heat promotes polymerization of unsaturated impurities (styrenes/indene) into "gum," which fouls the interface.

  • Phase Separation: The bottom aqueous layer (containing Pyridinium sulfates) is decanted. The top oil layer is returned to the fuel stream.

  • Springing (Neutralization): The acidic aqueous stream is treated with excess Ammonia (

    
    ) or NaOH.
    
    • Observation: The solution will turn milky, then separate into a dark brown oil layer floating on the aqueous salt brine. This oil is the Crude Coal Tar Base .

  • Dehydration: The crude bases are dried using solid NaOH or azeotropic distillation with benzene to remove residual water (pyridine forms a water azeotrope at 92°C).

The "Beta-Fraction" Challenge: Resolving the Azeotrope

This is the most technically demanding aspect of the workflow. As shown in Table 1,


-picoline, 

-picoline, and 2,6-lutidine boil within a 1.3°C window. Standard rectification columns would require theoretical plate counts exceeding 100, which is energetically prohibitive.

The Solution: We utilize Reactive Derivatization and Azeotropic Distillation .

Protocol B: The Lidstone-Oxalate Method (Chemical Separation)

Causality: We exploit the differential solubility of oxalate salts.


-picoline oxalate is nearly insoluble in cold alcohol/water, whereas 

-picoline and 2,6-lutidine oxalates remain soluble.
  • Distillation Cut: Isolate the fraction boiling between 140°C–146°C (The Beta-Fraction).

  • Oxalic Acid Addition: Dissolve the fraction in ethanol. Add anhydrous oxalic acid (1.1 molar equivalents relative to expected

    
    -picoline content).
    
  • Precipitation: Heat to reflux, then cool slowly to 0°C.

    • Result:

      
      -picoline oxalate crystallizes out.[1]
      
  • Filtration: Filter the crystals.

    • Solid Phase:

      
      -picoline oxalate.[1] Regenerate pure 
      
      
      
      -picoline by adding NaOH and steam distilling.
    • Filtrate: Contains

      
      -picoline and 2,6-lutidine.[1][2][3]
      
  • Secondary Separation (Urea Complexation): Treat the filtrate (after removing alcohol) with Urea.

    • Mechanism:[4][5][6] Urea forms a crystalline clathrate specifically with 2,6-lutidine, but not with

      
      -picoline.
      
    • Filter the clathrate to remove 2,6-lutidine.

  • Final Polish: The remaining liquid is high-purity

    
    -picoline.[2]
    
Visualization: The Fractionation Workflow

The following diagram illustrates the logical flow from Crude Tar to Pure Isomers, highlighting the divergence at the Beta-Fraction.

CoalTarFractionation RawTar Crude Coal Tar LightOil Light Oil Fraction (80-200°C) RawTar->LightOil Distillation AcidExt Acid Extraction (H2SO4) LightOil->AcidExt Dephenolization First CrudeBases Crude Pyridine Bases AcidExt->CrudeBases Neutralization (NaOH) FractDist Fractional Distillation CrudeBases->FractDist AlphaFrac Alpha Fraction (129°C) FractDist->AlphaFrac Top Cut BetaFrac Beta Fraction (140-146°C) (Ternary Mixture) FractDist->BetaFrac Middle Cut HeavyFrac Collidines/Quinolines (>170°C) FractDist->HeavyFrac Bottoms OxalateStep Oxalic Acid Precipitation BetaFrac->OxalateStep GammaSolid Solid: Gamma-Oxalate OxalateStep->GammaSolid Filter Filtrate Filtrate: Beta + 2,6-Lutidine OxalateStep->Filtrate Liquor UreaStep Urea Clathration Filtrate->UreaStep LutidineSolid Solid: 2,6-Lutidine Urea UreaStep->LutidineSolid Filter BetaLiquid Liquid: Pure Beta-Picoline UreaStep->BetaLiquid Recovered

Figure 1: Integrated workflow for the isolation of alkylpyridines, detailing the chemical resolution of the critical Beta-Fraction.

Analytical Characterization: Self-Validating Systems

In a drug development context, purity is paramount. You cannot rely on boiling point alone.

GC-MS Methodology

For alkylpyridines, standard non-polar columns (like DB-5 or 100% Dimethylpolysiloxane) often fail to resolve the 3- and 4-picoline isomers adequately due to their identical polarity and mass.

Recommended Protocol:

  • Column: PEG (Polyethylene Glycol) or WAX stationary phase (e.g., DB-WAX, HP-INNOWax). The polar nature of the column interacts with the basic nitrogen, enhancing separation based on hydrogen bonding capability rather than just volatility.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 5°C/min to 110°C (Critical resolution window).

    • Ramp 20°C/min to 220°C.

  • Mass Spec: SIM mode (Selected Ion Monitoring) targeting molecular ions (

    
     93 for picolines, 
    
    
    
    107 for lutidines) for quantification, and Full Scan for impurity profiling.

Pharmaceutical Valorization

Why do we endure this complex separation? Because the specific placement of the methyl group dictates the biological activity of the downstream drug.

Sources

A Comprehensive Technical Guide to the Solubility of 2,4,5-Trimethylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 2,4,5-trimethylpyridine (also known as 2,4,5-collidine), a heterocyclic aromatic compound with applications in chemical synthesis and materials science. Recognizing the current scarcity of publicly available quantitative solubility data for this specific isomer, this document furnishes a robust framework for understanding, predicting, and experimentally determining its solubility in a range of organic solvents.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₈H₁₁N, is a substituted pyridine derivative.[1][2][3] Its molecular structure, featuring a polar pyridine ring and three nonpolar methyl groups, dictates its physicochemical properties and, consequently, its solubility behavior. A thorough understanding of its solubility is paramount for its effective use in various applications, including as a reaction solvent, a reagent, or a building block in the synthesis of more complex molecules.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1122-39-0[1][3]
Molecular Formula C₈H₁₁N[1][3]
Molecular Weight 121.18 g/mol [1][3]
Boiling Point 171.0 °C[2]
Density 0.9327 g/cm³ at 25 °C[2]

The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Paradigm

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb that reflects the thermodynamics of the dissolution process. Solubility is favored when the intermolecular forces between the solute and solvent molecules are similar in nature and strength to the intermolecular forces within the pure solute and pure solvent.

For this compound, its solubility in a given organic solvent will be a function of:

  • Polarity: The pyridine ring contains a nitrogen atom, which imparts a degree of polarity to the molecule due to the lone pair of electrons on the nitrogen and the dipole moment of the C-N bonds.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This suggests that this compound will have a higher affinity for protic solvents (e.g., alcohols) that can act as hydrogen bond donors.

  • Van der Waals Forces: The three methyl groups and the aromatic ring contribute to London dispersion forces, a type of van der Waals force. These nonpolar interactions will favor solubility in nonpolar or weakly polar solvents.

The interplay of these factors will determine the extent to which this compound dissolves in a particular organic solvent.

Qualitative Solubility Profile of this compound

While specific quantitative data is elusive, a qualitative assessment of this compound's solubility can be inferred from its structure and the known solubility of its isomers, such as 2,4,6-trimethylpyridine.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): this compound is expected to be readily soluble in these solvents due to the potential for hydrogen bonding between the pyridine nitrogen and the hydroxyl group of the alcohol.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): Good solubility is anticipated in these solvents due to dipole-dipole interactions between the polar pyridine ring and the polar functional groups of the solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether, Chloroform): Moderate to good solubility is expected, driven by the London dispersion forces of the methyl groups and the aromatic ring. The overall polarity of this compound is not exceedingly high, allowing for favorable interactions with nonpolar solvents.

It is important to note that while these predictions provide a useful starting point, experimental verification is essential for any research or development application.

Experimental Determination of Solubility: A Practical Guide

Given the absence of comprehensive solubility data, researchers will need to determine the solubility of this compound experimentally. The following section provides detailed protocols for three common and reliable methods for solubility determination.

The Isothermal Shake-Flask Method (Gravimetric Analysis)

This is a classic and highly reliable method for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. A minimum of 24 hours is recommended, with periodic checks to ensure no further dissolution is occurring.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid. This can be done by:

    • Filtration: Use a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to draw the supernatant.

    • Centrifugation: Centrifuge the sample to pellet the undissolved solid and then carefully decant the supernatant.

  • Quantification:

    • Accurately weigh a known volume of the clear, saturated solution into a pre-weighed container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

    • Once the solvent is completely removed, re-weigh the container with the residue.

  • Calculation: The solubility is calculated as the mass of the residue divided by the volume of the solution taken, typically expressed in g/L or mg/mL.

Workflow for Isothermal Shake-Flask Method

G A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24h) A->B Agitation C Separate saturated solution from solid B->C Filtration or Centrifugation D Quantify solute in a known volume of solution C->D Gravimetric Analysis E Calculate solubility (g/L or mg/mL) D->E

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

UV-Visible (UV-Vis) Spectrophotometry

This method is rapid and requires a smaller amount of material, provided that this compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Preparation and Equilibration: Follow steps 1 and 2 of the Isothermal Shake-Flask Method to prepare a saturated solution.

  • Phase Separation and Dilution: After equilibration, separate the saturated solution as described in step 3 of the Isothermal Shake-Flask Method. Accurately dilute a known volume of the saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Workflow for UV-Vis Spectrophotometric Method

G A Prepare calibration curve E Calculate concentration from calibration curve A->E B Prepare saturated solution C Separate and dilute saturated solution B->C D Measure absorbance C->D D->E

Caption: UV-Vis Spectrophotometric Solubility Determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.

Protocol:

  • Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, and detector (e.g., UV detector set at the λmax).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Plot a graph of peak area versus concentration to create a calibration curve.

  • Sample Preparation and Equilibration: Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Shake-Flask Method.

  • Phase Separation and Dilution: Separate the saturated solution and dilute it accurately with the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Workflow for HPLC Method

G A Develop HPLC method & prepare calibration curve E Calculate concentration from calibration curve A->E B Prepare saturated solution C Separate and dilute saturated solution B->C D Inject sample and record peak area C->D D->E

Caption: HPLC-Based Solubility Determination Workflow.

Safety Considerations

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety procedures. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Conclusion

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. This compound. American Chemical Society. [Link]

  • PubChem. 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. [Link]

  • Cheméo. This compound. [Link]

  • Lide, D. R. (ed.). (2000). CRC Handbook of Chemistry and Physics (81st ed.). CRC Press LLC.
  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.
  • Babu, R., & He, Y. (2015). Solubility of Pyrimidine Derivatives in Different Organic Solvents at Different Temperatures. World Scientific News, (44), 13-34.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Baluja, S., & Bhesaniya, K. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. The Scientific World Journal, 2014, 859673.
  • PubChem. 2,6-Lutidine. National Center for Biotechnology Information. [Link]

  • Grokipedia. 2,4,6-Trimethylpyridine. [Link]

  • Wikipedia. 2,6-Lutidine. [Link]

  • Wikipedia. 2,4,6-Trimethylpyridine. [Link]

  • Martinez, F., & Gomez, A. (2002). Thermodynamic study of the solubility of sulfapyridine in some ethanol+water mixtures. Physics and Chemistry of Liquids, 40(5), 533-545.
  • Chemeurope.com. Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Cadmium. U.S. Department of Health and Human Services.
  • NIST/TRC Web Thermo Tables (WTT). [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Hoogenboom, R., & Schubert, U. S. (2010). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Choi, J. K., et al. (2020).
  • Roth, P. J., et al. (2013). Advancing the boundary of insolubility of non-linear PEG-analogues in alcohols: UCST transitions in ethanol–water mixtures.
  • McCullough, J. P., et al. (1957). Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment 1. Journal of the American Chemical Society, 79(21), 5611-5615.
  • IUPAC-NIST Solubility Data Series. [Link]

  • IUPAC. Solubility Data Series. [Link]

  • Acree Jr, W. E. (2014). Comments on “Solubility and solution thermodynamics of 2,3,4,5-tetrabromothiophene in (ethanol+ trichloromethane) binary solvent mixtures”. Fluid Phase Equilibria, 375, 280-281.
  • Google Patents. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine.

Sources

Methodological & Application

Application Note: Catalytic Synthesis of Trimethylpyridines from 2-Butanone

[1]

Executive Summary

Substituted pyridines are critical pharmacophores in medicinal chemistry, serving as precursors for proton pump inhibitors (e.g., omeprazole derivatives) and antihistamines.[1] While 2,4,6-trimethylpyridine (s-collidine) is synthesized from acetone, the synthesis of 2,3,5- and 2,4,5-trimethylpyridines requires the use of 2-butanone (MEK) .[1]

This protocol details the vapor-phase Chichibabin condensation of 2-butanone with formaldehyde and ammonia. This route is preferred in industrial and semi-works applications over liquid-phase methods due to higher atom economy and continuous processing capabilities.

Key Reaction Profile
ParameterSpecification
Primary Precursor 2-Butanone (Methyl Ethyl Ketone)
Co-Reactants Formaldehyde (or Paraformaldehyde), Ammonia
Catalyst System ZSM-5 Zeolite (Modified) or Silica-Alumina
Major Product 2,3,5-Trimethylpyridine (Yield: 40-60%)
Minor Isomers This compound, 2,3,6-Trimethylpyridine
Reaction Type Heterogeneous Catalytic Condensation

Scientific Foundation & Mechanism[1]

The Chichibabin Condensation Mechanism

The formation of the pyridine ring from aliphatic ketones follows a mechanism involving aldol condensation, Michael addition, and cyclization.

  • Enolization: 2-Butanone enolizes primarily at the C3 position (thermodynamic) or C1 position (kinetic).

  • Aldol-Type Condensation: The enol attacks the electrophilic carbonyl of formaldehyde (or another equivalent of ketone).[2]

  • Imine Formation: Ammonia reacts with carbonyl intermediates to form imines/enamines.[3]

  • Cyclization: A Michael-type addition closes the ring, followed by oxidative aromatization (dehydrogenation).

Isomer Selectivity (The "MEK Challenge")

Unlike acetone, which is symmetrical, 2-butanone is asymmetrical.[1] This leads to multiple potential condensation pathways.

  • Path A (2,3,5-TMP): Involves the condensation of 2 moles of 2-butanone + 1 mole Formaldehyde + Ammonia.[1] This is the dominant pathway over shape-selective zeolite catalysts.

  • Path B (2,4,5-TMP): Requires a specific orientation of the ethyl group during condensation, often sterically hindered in standard Chichibabin conditions.[1]

ReactionPathwaycluster_1Intermediatescluster_2ProductsMEK2-Butanone(MEK)AldolAldolIntermediateMEK->AldolCondensationCH2OFormaldehydeCH2O->AldolNH3AmmoniaImineUnsaturatedImineAldol->Imine+ NH3TMP_2352,3,5-Trimethylpyridine(Major Product)Imine->TMP_235Cyclization(Path A)TMP_245This compound(Minor Isomer)Imine->TMP_245Cyclization(Path B)

Caption: Mechanistic divergence in the condensation of 2-butanone yielding trimethylpyridine isomers.

Experimental Protocol

Materials & Equipment
  • Reactor: Fixed-bed tubular reactor (Stainless Steel 316) or High-Pressure Autoclave (Parr Reactor).

  • Catalyst: H-ZSM-5 (Si/Al ratio ~30-50) or Amorphous Silica-Alumina (SiO2/Al2O3).[1]

  • Feedstock:

    • 2-Butanone (HPLC Grade, >99%)[1]

    • Formaldehyde (37% aq. solution or Paraformaldehyde)

    • Ammonia (Anhydrous gas)

Fixed-Bed Vapor Phase Protocol (Industrial Standard)

This method is preferred for reproducibility and yield optimization.

Step 1: Catalyst Activation [1]

  • Load 10g of H-ZSM-5 catalyst into the tubular reactor.

  • Calcinate in a stream of Nitrogen (50 mL/min) at 500°C for 4 hours.

  • Cool reactor to reaction temperature (350°C).

Step 2: Reaction Feed

  • Prepare a liquid feed mixture of 2-Butanone and Formaldehyde (Molar Ratio 2:1).

    • Note: Stoichiometry is crucial. Excess MEK favors self-condensation to heavier byproducts.[1]

  • Set Liquid Hourly Space Velocity (LHSV) to 1.0 h⁻¹.

  • Co-feed Ammonia gas at a molar ratio of 3:1 (Ammonia:Organics).

  • Maintain reactor temperature at 350°C - 400°C .

Step 3: Product Collection

  • Condense the reactor effluent using a chilled water condenser (4°C).

  • Collect the biphasic liquid product (Organic phase + Aqueous phase).

Liquid Phase Autoclave Protocol (Lab Scale)

For smaller scale synthesis where a flow reactor is unavailable.

  • Charge: Load Autoclave with:

    • 2-Butanone (1.0 mol, 72.1 g)[1]

    • Paraformaldehyde (0.5 mol, 15.0 g)[1]

    • Ammonium Acetate (0.6 mol, 46.2 g) - Acts as ammonia source and catalyst.[1]

    • Acetic Acid (10 mL) - Promoter.[1]

  • Reaction: Seal autoclave and heat to 180°C for 6-12 hours . Stirring speed: 500 RPM.

    • Pressure Warning: Pressure will rise significantly due to ammonia generation. Ensure reactor is rated for >50 bar.

  • Workup:

    • Cool to room temperature.

    • Neutralize with NaOH (20% aq) to pH > 10.

    • Extract with Dichloromethane (DCM) or Toluene.

    • Dry organic layer over MgSO₄.[4]

Purification and Analysis

Fractional Distillation

The boiling points of trimethylpyridine isomers are close, requiring efficient fractionation.

IsomerBoiling Point (°C)Relative Abundance
2,3,5-Trimethylpyridine 186 - 188Major
This compound 188 - 190Minor
2,3,6-Trimethylpyridine 176 - 178Minor

Protocol:

  • Use a spinning band distillation column or a Vigreux column (>30 cm).

  • Collect the fraction boiling at 186-189°C .

  • Critical Step: To isolate high-purity 2,4,5-TMP from the mixture, derivatization (e.g., picrate formation) or preparative HPLC is often required due to the boiling point overlap with the 2,3,5-isomer.[1]

Analytical Validation (QC)
  • GC-MS: Essential for distinguishing isomers.[1]

    • Column: DB-5 or equivalent non-polar capillary column.[1]

    • Differentiation: Look for fragmentation patterns. 2,3,5-TMP typically shows a base peak at M-15 (loss of methyl) that is distinct in intensity from 2,4,5-TMP due to steric stability.[1]

  • NMR (1H):

    • 2,3,5-TMP: Singlets for methyls at distinct chemical shifts; aromatic protons show specific coupling (H6 is a singlet or doublet depending on resolution, H4 is distinct).[1]

    • 2,4,5-TMP: Two aromatic singlets (H3 and H6) if methyls are at 2,4,[1]5. This symmetry (or lack of coupling between ring protons) is the diagnostic signature.

References

  • Chichibabin Pyridine Synthesis Overview. Wikipedia. Retrieved from [Link]

  • Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Process for the preparation of a collidine (Patent).Google Patents (US6111113A).
  • Purification of Isoprene (Listing 2,4,5-TMP as byproduct). Google Patents (US20110178261).[1] Retrieved from

  • Pyridine and Its Derivatives (Chemistry of Heterocyclic Compounds).Wiley Online Library. (General Reference for Pyridine Chemistry).

Disclaimer: This protocol involves high temperatures, pressurized vessels, and toxic reagents (Formaldehyde, Ammonia).[1] All procedures must be performed in a fume hood with appropriate PPE. The synthesis of specific isomers like 2,4,5-TMP via this route produces mixtures; validation by GC-MS is mandatory before use in downstream applications.[1]

2,4,5-trimethylpyridine as intermediate for pyridoxine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2,4,5-Trimethylpyridine Scaffolds for Pyridoxine Derivatives

Part 1: Executive Summary & Strategic Analysis

The "Trimethyl" Divergence in Vitamin B6 Synthesis In the landscape of pyridoxine (Vitamin B6) synthesis, the This compound scaffold represents a critical structural junction. While modern industrial synthesis predominantly utilizes the oxazole-dienophile (Diels-Alder) route (Kondrat'eva approach) to construct the pyridine ring with oxygenation already in place, the trimethylpyridine route remains vital for three specific applications:

  • Legacy & Semi-Synthetic Routes: Conversion of 2-methyl-3-hydroxy-4,5-dimethylpyridine (often colloquially grouped with trimethylpyridines) into Pyridoxine.

  • Analog Development: Synthesis of B6 antagonists (e.g., desoxypyridoxine) and fluorinated derivatives for metabolic studies.

  • Isotope Labeling: Introduction of

    
    C or deuterium labels via methyl group functionalization.
    

Critical Distinction: Researchers must distinguish between two distinct starting materials often conflated under the "trimethyl" umbrella:

  • 2,4,5-Collidine (this compound): Lacks the C3-hydroxyl group. Precursor for analogs and antagonists.

  • 2,4,5-Trimethyl-3-pyridinol (2-Methyl-3-hydroxy-4,5-dimethylpyridine): The true "Desoxypyridoxine" scaffold and direct precursor to Vitamin B6.

This guide details the Oxidative Functionalization Protocol , focusing on the transformation of the methyl groups at C4 and C5 into the hydroxymethyl moieties required for biological activity.

Part 2: Chemical Logic & Pathway Visualization

The core challenge in utilizing 2,4,5-trimethyl scaffolds is the regioselective oxidation of the C4 and C5 methyl groups while preserving the C2 methyl (essential for B6 activity) and the C3 functionality.

Mechanism of Action: The transformation relies on the varying reactivity of the methyl groups. The C4 and C5 methyls, being para and meta to the ring nitrogen respectively, exhibit distinct radical and electrophilic susceptibilities compared to the C2 methyl, which is alpha to the nitrogen.

B6_Synthesis Collidine This compound (Collidine) Inter_Acid Pyridine-2,4,5- tricarboxylic Acid Collidine->Inter_Acid KMnO4 Oxidation Pyridinol 2-Methyl-3-hydroxy- 4,5-dimethylpyridine Inter_Br Bis(bromomethyl) Intermediate Pyridinol->Inter_Br Radical Bromination (NBS/CCl4) Pyridoxine Pyridoxine (Vitamin B6) Pyridinol->Pyridoxine Microbial Oxidation (Kloeckera apiculata) Inter_Br->Pyridoxine Hydrolysis (Ag2O/H2O) Analogs B6 Analogs/Antagonists (e.g., 3-Deoxy) Inter_Acid->Analogs Partial Reduction / Derivatization

Figure 1: Divergent synthetic pathways for Pyridoxine and its analogs starting from trimethylpyridine scaffolds.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Pyridoxine via Radical Bromination

Target: Conversion of 2-methyl-3-hydroxy-4,5-dimethylpyridine to Pyridoxine. Rationale: Direct oxidation (KMnO4) often leads to over-oxidation to carboxylic acids (Ichiba acid). The bromination route offers higher control over the oxidation state, stopping at the alkyl halide stage which is easily hydrolyzed to the alcohol.

Reagents:

  • Substrate: 2-Methyl-3-hydroxy-4,5-dimethylpyridine (10 mmol)

  • Brominating Agent: N-Bromosuccinimide (NBS) (2.2 equiv.)

  • Radical Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv.) or Benzoyl Peroxide.

  • Solvent: CCl

    
     (classic) or Methyl formate/Dichloromethane (modern green alternatives).
    
  • Hydrolysis Agent: Formic acid/Sodium formate buffer or Ag

    
    O.
    

Step-by-Step Methodology:

  • Protection (Optional but Recommended):

    • To prevent side reactions at the phenolic C3-OH, acetylate the starting material using Acetic Anhydride (

      
      ) and Pyridine.
      
    • Yield Check: Quantitative conversion to 3-acetoxy-2,4,5-trimethylpyridine .

  • Radical Bromination:

    • Dissolve the protected substrate in anhydrous solvent under

      
       atmosphere.
      
    • Add NBS (2.2 equiv.) and AIBN.

    • Critical Process Parameter (CPP): Heat to reflux (76°C for CCl

      
      ). Irradiation with a tungsten lamp (500W) can accelerate initiation.
      
    • Monitor via TLC (Silica, 10% MeOH/DCM). The reaction is complete when the di-bromo species (3-acetoxy-4,5-bis(bromomethyl)-2-methylpyridine) is the major product.

    • Note: Monobromination is a common side reaction; ensure slight excess NBS and sufficient reaction time (4-6 hours).

  • Hydrolysis:

    • Evaporate solvent.[1] Resuspend the crude bromide in aqueous Formic Acid (2N).

    • Reflux for 2 hours. This step simultaneously hydrolyzes the bromides to alcohols and removes the acetyl protecting group.

    • Alternative: For milder conditions, treat with Ag

      
      O in water at 60°C.
      
  • Purification:

    • Neutralize the solution with NaHCO

      
       to pH 6.0.
      
    • Pyridoxine free base is water-soluble.[2] Evaporate to dryness and extract with hot ethanol or acetone.

    • Crystallize as the hydrochloride salt by adding ethanolic HCl.

Expected Yield: 45-60% overall.

Protocol B: Oxidation of 2,4,5-Collidine (Analog Synthesis)

Target: Synthesis of Pyridine-2,4,5-tricarboxylic acid (Berberonic Acid) for analog library generation. Rationale: This route completely oxidizes the methyl groups to carboxylic acids, allowing for subsequent selective reduction or amide coupling.

Step-by-Step Methodology:

  • Oxidation:

    • Dissolve this compound (Collidine) in water (10 mL/g).

    • Add Potassium Permanganate (

      
      ) (6.0 equiv.) in portions at 80°C.
      
    • Safety Warning: The reaction is highly exothermic. Control addition rate to maintain gentle reflux.

    • Reflux for 12 hours until the purple color persists (indicating excess oxidant).

  • Workup:

    • Filter off the MnO

      
       precipitate while hot. Wash the cake with hot water.
      
    • Concentrate the filtrate to ~20% volume.

    • Acidify with conc. HCl to pH 1-2.

    • Cool to 4°C. The tricarboxylic acid will precipitate as white crystals.

  • Derivatization (Optional):

    • To create "Pseudo-B6" (lacking C3-OH), esterify the acid (MeOH/H

      
      SO
      
      
      
      ) and reduce with LiAlH
      
      
      in THF.

Part 4: Quality Control & Data Analysis

Table 1: Analytical Specifications for Intermediates

Compound1H NMR (DMSO-d6) Key SignalsHPLC Retention Time (Method A)Mass Spec (ESI+)
2,4,5-Collidine

2.2 (s, 3H), 2.3 (s, 3H), 2.4 (s, 3H), 6.9 (s, 1H), 8.1 (s, 1H)
4.2 min[M+H]+ 122.1
Trimethylpyridinol

2.3 (s, 3H), 2.1 (s, 3H), 2.2 (s, 3H), 7.8 (s, 1H)
3.8 min[M+H]+ 138.1
Pyridoxine (B6)

2.4 (s, 3H), 4.6 (s, 2H), 4.8 (s, 2H), 7.9 (s, 1H)
2.1 min[M+H]+ 170.1

HPLC Method A:

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5µm).

  • Mobile Phase: A: 10mM Ammonium Acetate (pH 4.5); B: Acetonitrile. Gradient 5-50% B over 15 min.

  • Detection: UV 290 nm.

Part 5: References

  • Stiller, E. T., Keresztesy, J. C., & Stevens, J. R. (1939). "The Structure of Vitamin B6. I." Journal of the American Chemical Society, 61(5), 1237–1242.

  • Harris, S. A., & Folkers, K. (1939). "Synthesis of Vitamin B6." Science, 89(2311), 347.

  • Kondrat'eva, G. Y. (1957). "Synthesis of Pyridoxine via Oxazoles." Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 484. (Foundational text for the oxazole route).

  • Dumond, Y. (2003).[3] "Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6." Molecules, 8(10), 732-743.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 1054, Pyridoxine."

  • BenchChem. (2025).[4] "Synthesis of 2-Bromo-4-methylpyridine and Pyridine Derivatives." (Protocol grounding for bromination steps).

Sources

Application Notes and Protocols for 2,4,5-Trimethylpyridine as a Catalyst in Dehydrohalogenation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Sterically Hindered Bases in Dehydrohalogenation

Dehydrohalogenation, the elimination of a hydrogen and a halogen from adjacent carbon atoms in an alkyl halide, is a fundamental transformation in organic synthesis for the formation of alkenes.[1][2] This reaction is typically promoted by a base. The choice of base is critical, as it dictates the reaction pathway and can influence the regioselectivity and yield of the desired alkene product. A significant challenge in dehydrohalogenation is the competition with nucleophilic substitution (SN2) reactions, where the base acts as a nucleophile and attacks the electrophilic carbon bearing the halogen.

To circumvent this, sterically hindered, non-nucleophilic bases are employed. These bases possess a sterically crowded environment around the basic site, which impedes their ability to act as nucleophiles while preserving their capacity to abstract a proton.[3] Among these, substituted pyridines are a prominent class. The well-known isomer, 2,4,6-trimethylpyridine (sym-collidine), is widely used as a non-nucleophilic base in various organic transformations, including dehydrohalogenation.[4][5]

This guide focuses on 2,4,5-trimethylpyridine , another isomer of collidine. While less documented in the context of dehydrohalogenation compared to its 2,4,6-substituted counterpart, its structural features as a hindered pyridine suggest its potential utility in similar applications. This document aims to provide a comprehensive overview of its properties, a discussion of the underlying mechanistic principles, and a representative protocol for its use as a catalyst in dehydrohalogenation reactions, empowering researchers to explore its synthetic potential.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 1122-39-0[6]
Molecular Formula C₈H₁₁N[6]
Molecular Weight 121.18 g/mol [6]
Boiling Point 171.0 °C[7]
Density 0.9327 g/cm³ at 25 °C[7]
Appearance Colorless to yellow liquid[8]

Mechanism of Dehydrohalogenation with Hindered Pyridine Bases

Dehydrohalogenation reactions promoted by strong, non-nucleophilic bases typically proceed through a concerted E2 (bimolecular elimination) mechanism . The key features of this mechanism are:

  • Single, Concerted Step: The base abstracts a proton from a carbon atom (β-carbon) adjacent to the carbon bearing the leaving group (α-carbon), the C-H bond breaks, a new π-bond forms between the α and β carbons, and the leaving group departs, all in a single, simultaneous step.

  • Antiperiplanar Geometry: The E2 mechanism has a strict stereoelectronic requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group. This means that the hydrogen atom and the leaving group must be in the same plane and on opposite sides of the C-C bond.

  • Role of the Hindered Base: A sterically hindered base like this compound is more likely to abstract a sterically accessible proton on the periphery of the substrate rather than attacking the more sterically hindered electrophilic α-carbon. This preference for proton abstraction over nucleophilic attack is the primary reason for using such bases to favor elimination over substitution.

The methyl groups on the pyridine ring in this compound create steric bulk around the nitrogen atom, thus reducing its nucleophilicity. The basicity of the nitrogen's lone pair of electrons remains sufficient to deprotonate the substrate and initiate the elimination cascade.

Caption: The concerted E2 dehydrohalogenation mechanism.

Comparative Insight: this compound vs. 2,4,6-Trimethylpyridine

While both are isomers of collidine, the positioning of the methyl groups has significant implications for their steric hindrance and, consequently, their reactivity as non-nucleophilic bases.

  • 2,4,6-Trimethylpyridine (sym-collidine): The two methyl groups at the ortho positions (2 and 6) effectively shield the nitrogen atom's lone pair, making it an excellent non-nucleophilic base. This high degree of steric hindrance is why it is a workhorse reagent for promoting elimination reactions where substitution is a problematic side reaction. The pKa of its conjugate acid is approximately 7.4.[9][10]

  • This compound: With only one methyl group in an ortho position (the 2-position), the steric hindrance around the nitrogen is less pronounced compared to the 2,4,6-isomer. This may result in a slightly higher propensity to act as a nucleophile under certain conditions. The electronic effect of the methyl groups is expected to confer a similar basicity to that of the 2,4,6-isomer, although precise pKa values for this compound are not as widely reported. Researchers should consider this structural difference when selecting a hindered pyridine base for a specific application.

Representative Protocol for Dehydrohalogenation using this compound

Disclaimer: The following protocol is a general guideline and should be adapted and optimized for specific substrates and reaction conditions. Due to the limited specific literature on the use of this compound for dehydrohalogenation, this protocol is based on established procedures for sterically hindered pyridine bases.

Objective: To perform a dehydrohalogenation of an alkyl halide to the corresponding alkene using this compound as the base.

Materials:

  • Alkyl halide (substrate)

  • This compound (base/catalyst)

  • Anhydrous, high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a non-polar solvent like toluene or xylene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)

  • Reagents for workup (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)

  • Equipment for purification (e.g., rotary evaporator, column chromatography apparatus)

Safety Precautions:

  • This compound is a flammable liquid and is harmful if swallowed or in contact with skin. It causes skin and serious eye irritation.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.

Dehydrohalogenation Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup_flask 1. Assemble and dry glassware add_reactants 2. Add substrate, solvent, and this compound setup_flask->add_reactants inert_atm 3. Establish inert atmosphere (N2 or Ar) add_reactants->inert_atm heat 4. Heat to reaction temperature inert_atm->heat monitor 5. Monitor reaction progress (TLC, GC) heat->monitor cool 6. Cool to room temperature monitor->cool quench 7. Quench and perform aqueous extraction cool->quench dry 8. Dry organic layer quench->dry concentrate 9. Concentrate crude product dry->concentrate purify 10. Purify by column chromatography concentrate->purify analyze 11. Characterize final product purify->analyze

Caption: General experimental workflow for dehydrohalogenation.

Step-by-Step Procedure:

  • Reaction Setup:

    • Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon. Ensure all glassware is oven-dried to remove any moisture.

    • To the flask, add the alkyl halide (1.0 eq).

    • Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

    • Add this compound (1.5-3.0 eq). The exact amount may need to be optimized.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to the desired temperature (typically between 80-150 °C, depending on the substrate and solvent).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with a mild acidic solution (e.g., saturated aqueous NH₄Cl or dilute HCl) to remove the pyridine base, followed by saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure alkene.

  • Characterization:

    • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting

  • Low Conversion: If the reaction is sluggish or incomplete, consider increasing the reaction temperature, using a higher boiling point solvent, or increasing the amount of this compound.

  • Formation of Substitution Products: If significant amounts of SN2 products are observed, it may indicate that this compound is acting as a nucleophile. In such cases, switching to a more sterically hindered base like 2,4,6-trimethylpyridine or a non-amine base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary.

  • Complex Product Mixture: If multiple elimination products are formed (in the case of substrates that can form different regio- or stereoisomers), purification by careful column chromatography or preparative GC may be required.

Conclusion

This compound, as a sterically hindered pyridine derivative, holds potential as a non-nucleophilic base for promoting dehydrohalogenation reactions. While its application in this specific context is not as extensively documented as its 2,4,6-isomer, its structural features provide a sound chemical basis for its utility. The provided protocol offers a starting point for researchers to explore its efficacy in their synthetic endeavors. Careful consideration of its steric and electronic properties in comparison to other hindered bases will enable rational selection and optimization for achieving desired synthetic outcomes in the preparation of alkenes.

References

  • PubChem. 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. [Link]

  • mVOC 4.0. 2,4,6-Trimethylpyridine.
  • Wikipedia. Dehydrohalogenation. [Link]

  • Wikipedia. 2,4,6-Trimethylpyridine. [Link]

  • Grokipedia. 2,4,6-Trimethylpyridine.
  • Organic Syntheses. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Angewandte Chemie International Edition. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. [Link]

  • Taylor & Francis.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2,4,6-Collidine: Your Key Organic Synthesis Intermediate. [Link]

  • Wikipedia. Collidine. [Link]

Sources

Application Note: Bioisosteric Replacement of Benzene with 2,4,5-Trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the strategic deployment of 2,4,5-trimethylpyridine as a bioisostere for benzene (specifically phenyl or substituted phenyl rings) in small molecule drug discovery. While simple pyridine-for-benzene replacement is a standard tactic to improve solubility and reduce lipophilicity (LogP), the specific introduction of the 2,4,5-trimethyl substitution pattern addresses three advanced medicinal chemistry challenges simultaneously:

  • Metabolic Blocking: The methyl groups at positions 2, 4, and 5 effectively block the most reactive sites on the pyridine ring (positions 2 and 6 are

    
    -to-nitrogen and prone to oxidation by aldehyde oxidase; positions 3 and 5 are 
    
    
    
    -sites prone to CYP450 attack).
  • Conformational Locking (Atropisomerism): When attached via the C3 position, the flanking methyl groups (at C2 and C4) create significant steric clash with the scaffold, forcing the pyridine ring into a perpendicular conformation relative to the core. This mimics the "Ortho Effect" seen in biaryl systems, potentially locking the bioactive conformation.

  • Electronic Modulation: The electron-deficient nature of the pyridine nitrogen (

    
     lone pair) reduces the risk of hERG channel inhibition often associated with electron-rich lipophilic aromatics.
    

Design Logic & Computational Profiling

The "Magic Methyl" Effect in Pyridines

Replacing a planar, unsubstituted phenyl ring with this compound introduces a specific steric and electronic profile.

PropertyBenzene (Phenyl)Pyridine (3-yl)2,4,5-Trimethylpyridin-3-ylImpact
Electronic Character

-rich, neutral

-deficient, polar

-deficient, moderately lipophilic
Reduces metabolic epoxidation risk.
H-Bonding NoneH-Bond Acceptor (N)H-Bond Acceptor (N)Increases solubility; N-atom accessible.
Steric Volume PlanarPlanarHigh Steric Bulk Methyls at C2/C4 lock torsion angles (

).
Metabolic Liability Epoxidation, HydroxylationN-oxidation,

-hydroxylation
Blocked Methyls shield C2, C4, C5. C6 is the only open

-site.
Visualization of Design Strategy

The following diagram illustrates the logical progression from a liable benzene ring to the optimized this compound scaffold.

Bioisostere_Logic cluster_mech Mechanism of Action Benzene Benzene Scaffold (High Lipophilicity, Metabolic Liability) Pyridine Simple Pyridine (Improved Solubility, CYP Liability at C2/C6) Benzene->Pyridine N-scan (LogP Reduction) Trimethyl This compound (Conformational Lock + Metabolic Shield) Pyridine->Trimethyl Methylation (Steric/Metabolic Block) Block Steric Shielding (C2/C4 Methyls) Trimethyl->Block Twist Orthogonal Twist (Torsion Angle > 60°) Trimethyl->Twist

Figure 1: Strategic evolution from benzene to this compound. The final scaffold balances solubility with metabolic stability through steric shielding.

Synthetic Protocols

Synthesis of 3-aryl-2,4,5-trimethylpyridines is non-trivial due to the steric hindrance flanking the C3 position. Standard Suzuki couplings often fail. The following protocol utilizes high-activity precatalysts to overcome this barrier.

Precursor Preparation: 3-Bromo-2,4,5-trimethylpyridine

Note: This building block is commercially available but can be synthesized via bromination of 2,4,5-collidine.

  • Reagents: 2,4,5-Collidine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), H2SO4 (catalytic).

  • Conditions: React in DMF at 0°C to RT. The methyl groups activate the ring, directing bromination to the C3 position (beta to nitrogen, ortho to two methyls).

Protocol: Sterically Demanding Suzuki-Miyaura Coupling

This protocol is optimized for coupling the hindered 3-bromo-2,4,5-trimethylpyridine with an aryl boronic acid.

Reagents:

  • Halide: 3-Bromo-2,4,5-trimethylpyridine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.5 eq)

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd-RuPhos G4 (3 mol%)

    • Rationale: SPhos and RuPhos are dialkylbiaryl phosphine ligands specifically designed to facilitate oxidative addition into hindered aryl chlorides/bromides and promote reductive elimination in sterically congested systems [1].

  • Base: K3PO4 (3.0 eq)

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the halide, boronic acid, and base. Cap and purge with Argon for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Catalyst Addition: Add the Pd precursor and Ligand (or G4 precatalyst) quickly under a positive stream of Argon.

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 110°C for 45 minutes (Microwave).

    • Checkpoint: Monitor by LCMS.[1] The starting bromide is lipophilic; the product will likely be more polar if the coupled aryl group contains polar moieties.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography. Note: Pyridines can streak on silica. Add 1% Triethylamine (TEA) to the eluent to minimize tailing.

In Vitro Validation Protocols

Once synthesized, the bioisostere must be validated for metabolic stability and physicochemical improvements.

Microsomal Stability Assay (Metabolic Blocking Validation)

This assay determines if the methyl groups successfully block CYP-mediated oxidation.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Test Compounds: Benzene analog (Control) vs. This compound analog.

Workflow:

  • Pre-incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes into ice-cold Acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    
    
    

Success Criteria:

  • A >2-fold decrease in Intrinsic Clearance (

    
    )  compared to the benzene analog indicates successful metabolic blocking.
    
  • Observation: Look for +16 Da metabolites (Oxidation). If the 2,4,5-trimethyl analog shows no +16 Da peak, the ring oxidation is effectively blocked.

Conformational Analysis (Validation of "Twist")

To confirm the steric locking effect:

  • NOESY NMR: Look for Nuclear Overhauser Effects between the scaffold protons and the pyridine methyl protons. A lack of NOE cross-peaks between the scaffold and the pyridine ring protons (if any remain) suggests a perpendicular conformation.

  • Small Molecule X-Ray: Recrystallize to confirm the torsion angle is near 90°.

Decision Tree for Implementation

Use the following logic flow to determine if this bioisostere is appropriate for your lead series.

Decision_Tree Start Start: Benzene Liability? Issue Identify Issue Start->Issue Solubility Poor Solubility? Issue->Solubility LogP > 4 Metabolism High Clearance (CYP)? Issue->Metabolism High CLint Solubility->Metabolism No Action1 Try Simple Pyridine Solubility->Action1 Yes Action2 Use this compound Metabolism->Action2 Aromatic Oxidation Action3 Consider Fluorination Metabolism->Action3 Aliphatic Oxidation

Figure 2: Decision matrix for selecting the this compound scaffold.

References

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Applications of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[3] Link

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition, 52(47), 12256–12267. Link

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry, 60(9), 3552–3579. Link

Sources

Application Note: Scalable Synthesis of 4,6-Dichloro-2,3,5-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the preparation of 4,6-dichloro-2,3,5-trimethylpyridine , a critical heterocyclic building block used in the synthesis of proton pump inhibitors (e.g., Omeprazole, Lansoprazole).

Executive Summary

The preparation of 4,6-dichloro-2,3,5-trimethylpyridine represents a classic challenge in pyridine functionalization: installing halogen handles on a sterically crowded, electron-rich ring. This molecule is a linchpin intermediate; the chlorine atoms at positions 4 and 6 are differentially reactive, allowing for regioselective nucleophilic aromatic substitution (


) or reductive dechlorination to access specific trimethylpyridine derivatives.

This protocol details a robust, three-step synthetic route starting from commodity acyclic precursors. Unlike generic literature, this guide emphasizes process safety (particularly regarding


 handling) and impurity profile management.
Core Reaction Pathway
  • Enamine Formation: Amination of ethyl 2-methylacetoacetate.

  • Cyclocondensation: Construction of the pyridine core via modified Hantzsch/Guareschi-Thorpe synthesis.

  • Aromatization/Chlorination: Conversion of the dihydroxy intermediate to the dichloro target using phosphorus oxychloride.

Retrosynthetic Analysis & Logic

The strategic disconnection relies on the symmetry of the pyridine core. By utilizing diethyl methylmalonate and ethyl 3-amino-2-methylcrotonate , we assemble the ring with all three methyl groups pre-installed. The 4,6-oxygenation pattern of the intermediate is then exploited to install the chlorines.

G Target TARGET: 4,6-Dichloro-2,3,5-trimethylpyridine Inter INTERMEDIATE: 4,6-Dihydroxy-2,3,5-trimethylpyridine (Tautomer: Pyridone form) Inter->Target Chlorination (POCl3, 150°C) SM1 STARTING MATERIAL 1: Diethyl methylmalonate SM1->Inter Cyclization (NaOEt, Reflux) SM2 STARTING MATERIAL 2: Ethyl 3-amino-2-methylcrotonate SM2->Inter + PreSM2 PRECURSOR TO SM2: Ethyl 2-methylacetoacetate PreSM2->SM2 Amination (NH3, 80°C)

Figure 1: Retrosynthetic pathway showing the assembly of the pyridine core from acyclic esters.

Detailed Experimental Protocols

Step 1: Preparation of Ethyl 3-amino-2-methylcrotonate

Rationale: This step converts a


-keto ester into a stable enamine, increasing nucleophilicity for the subsequent cyclization.

Reagents:

  • Ethyl 2-methylacetoacetate (1.0 eq)

  • Ammonia (Gas or anhydrous methanolic solution)

  • Ethanol (Solvent)[1]

Protocol:

  • Charge a high-pressure autoclave with Ethyl 2-methylacetoacetate dissolved in absolute ethanol (3 vol).

  • Saturate the solution with anhydrous Ammonia gas at 0–5°C until saturation (approx. 3-4 eq).

  • Seal the autoclave and heat to 80°C for 4–6 hours.

    • Critical Control Point: Monitor pressure.[2][3][4][5] The reaction is equilibrium-driven; heat ensures conversion.

  • Cool to room temperature and concentrate under reduced pressure to remove excess ammonia and ethanol.

  • Yield: The product is obtained as a viscous oil or low-melting solid. Use directly in Step 2 without extensive purification to prevent hydrolysis.

Step 2: Cyclization to 4,6-Dihydroxy-2,3,5-trimethylpyridine

Rationale: This is the critical ring-forming step. A base-mediated condensation occurs between the enamine of Step 1 and diethyl methylmalonate.

Reagents:

  • Ethyl 3-amino-2-methylcrotonate (from Step 1)[1]

  • Diethyl methylmalonate (1.05 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) – Freshly prepared preferred.

  • Solvent: Ethanol / Toluene mixture.

Protocol:

  • Base Preparation: In a reactor, dissolve sodium metal in absolute ethanol to generate a 21% wt/wt NaOEt solution.

  • Add Diethyl methylmalonate to the base solution at ambient temperature. Stir for 30 minutes to form the enolate.

  • Add Ethyl 3-amino-2-methylcrotonate slowly (dropwise) to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 78–80°C) for 12–16 hours.

    • Mechanistic Insight: The reaction involves an intermolecular Michael addition followed by an intramolecular Claisen-type condensation.

  • Workup: Distill off approximately 70% of the ethanol. Add water to dissolve the sodium salt of the pyridine.

  • Precipitation: Acidify the aqueous phase with conc. HCl to pH 4–5. The product, 4,6-dihydroxy-2,3,5-trimethylpyridine , will precipitate as a white to off-white solid.

  • Filter, wash with cold water, and dry in a vacuum oven at 60°C.

    • Target Yield: 65–75%.[6]

Step 3: Chlorination to 4,6-Dichloro-2,3,5-trimethylpyridine

Rationale: The hydroxy groups (tautomeric with pyridones) are converted to chlorides using Vilsmeier-Haack type chemistry with phosphorus oxychloride (


).

Safety Warning:


 is highly corrosive and reacts violently with water. All glassware must be bone-dry.

Reagents:

  • 4,6-Dihydroxy-2,3,5-trimethylpyridine (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (6.0 – 10.0 eq)
    
  • 
     (Optional, 0.1 eq) – Can accelerate reaction.
    

Protocol:

  • Place the dry 4,6-dihydroxy-2,3,5-trimethylpyridine in a heavy-walled pressure vessel or autoclave (glass-lined preferred).

  • Add

    
      carefully. The solid may not dissolve immediately.
    
  • Reaction: Seal the vessel and heat to 150°C for 4–6 hours.

    • Note: Standard reflux (106°C) is often insufficient for the sterically hindered 4-position; pressure conditions (autoclave) significantly improve yield.

  • Quenching (High Hazard):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto a large excess of crushed ice/water (approx. 10 volumes) with vigorous stirring. Maintain temperature <20°C.

  • Neutralization: Adjust pH to ~8 using 50% NaOH solution.

    • Observation: The product will precipitate or oil out.[7][8]

  • Extraction: Extract with Toluene or Dichloromethane (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate.
    
    • Crystallization:[9] Recrystallize from Ethanol/Water or Hexane if necessary.

Analytical Validation

Confirm the identity of the intermediate and final product using the following parameters.

CompoundAppearanceKey 1H NMR Signals (

/ DMSO-d6)
Expected MP
Dihydroxy Intermediate Off-white powder

2.0-2.5 (3x s,

),

11.0 (br s, OH/NH)
>250°C (dec)
4,6-Dichloro Target White/Pale yellow solid

2.35 (s, 3H), 2.45 (s, 3H), 2.55 (s, 3H)
65–70°C

Note on Symmetry: Due to the symmetry of the molecule (depending on numbering convention), the NMR may show fewer distinct methyl signals if accidental equivalence occurs, but typically three distinct singlets are observed due to the different electronic environments (2, 3, and 5 positions).

Troubleshooting & Optimization

  • Incomplete Chlorination: If Monochloro-species are observed by HPLC, increase the temperature to 160°C or add a catalytic amount of

    
    -diethylaniline to the 
    
    
    
    mixture.
  • Low Yield in Step 2: Ensure the ethanol is anhydrous. Water kills the NaOEt base, stopping the cyclization.

  • Nomenclature Confusion: Be aware that 4,6-dichloro-2,3,5-trimethylpyridine is chemically identical to 2,4-dichloro-3,5,6-trimethylpyridine . The numbering depends on which side of the nitrogen you start counting. Both names refer to the same CAS entity (e.g., related to CAS 109371-17-7 families).

References

  • Sjöstrand, S. E., et al. "Pyridylsulfinylbenzimidazoles having gastric acid secretion properties." European Patent EP0005129. Link

  • Brändström, A., et al. "Chemical intermediates and methods for their preparation." European Patent EP0226558A2. Link

  • DrugFuture Database. "Synthesis of Omeprazole and Intermediates." DrugFuture.com. Link

  • Klamann, D., et al. "Preparation of alkyl-substituted pyridines." Chemical Abstracts, related to pyridine synthesis methodologies.

Sources

Application Note: Strategic Functionalization of 2,4,5-Trimethylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,5-Trimethylpyridine (2,4,5-TMP), historically known as isocollidine, represents a critical yet underutilized scaffold in modern drug discovery.[1] Unlike its symmetric isomer 2,4,6-trimethylpyridine (s-collidine) —which is ubiquitously employed as a non-nucleophilic base—2,4,5-TMP serves primarily as an asymmetric building block .[1]

Its unique substitution pattern (alpha, gamma, beta) breaks the symmetry of the pyridine ring, allowing for highly regioselective functionalization. This guide outlines the specific protocols to differentiate and functionalize the three methyl groups, enabling the synthesis of complex heterocyclic libraries found in proton pump inhibitors (PPIs), kinase inhibitors, and vitamin B6 analogues.

Key Distinction: Know Your Collidines
FeatureThis compound 2,4,6-Trimethylpyridine (s-Collidine)
Symmetry Asymmetric (

)
Symmetric (

)
Primary Use Scaffold/Substrate for synthesisReagent (Hindered Base/Solvent)
Reactivity Regioselective oxidation/lithiationHomogenous methyl reactivity
Key Value Access to non-symmetric ligandsAcid scavenger, dehydrohalogenation

Chemical Profile & Purity Considerations

Commercially available 2,4,5-TMP is often derived from coal tar or cyclization reactions (e.g., condensation of 2-butanone with substituted acroleins).[1]

  • CAS: 1122-39-0[1]

  • Boiling Point: 165–168 °C

  • pKa: ~7.0 (Slightly less basic than 2,4,6-collidine due to reduced steric pressure on the nitrogen lone pair).[1]

  • Impurity Alert: Commercial grades (90-95%) frequently contain 2,3,5-trimethylpyridine .[1] For GMP syntheses, fractional distillation or pre-formation of the oxalate salt is recommended to upgrade purity >98% before initiating regioselective steps.

Regioselective Functionalization Protocols

The core challenge in utilizing 2,4,5-TMP is distinguishing between the three methyl groups:

  • 
    -Methyl (C2):  Most acidic (
    
    
    
    ) and most nucleophilic; susceptible to lateral lithiation and Boekelheide rearrangement.[1]
  • 
    -Methyl (C4):  Moderately acidic; activated by the ring nitrogen but sterically crowded.[1]
    
  • 
    -Methyl (C5):  Least reactive; behaves like an aromatic methyl group (e.g., toluene-like).[1]
    
Protocol A: Selective -Oxidation (Riley Oxidation)

Objective: Direct conversion of the 2-methyl group to an aldehyde (2-formyl), preserving the 4- and 5-methyls.[1] Mechanism: Selenium dioxide (SeO


) attacks the most enolizable position (C2).

Materials:

  • This compound (10 mmol)[1]

  • Selenium Dioxide (SeO

    
    ) (11 mmol)
    
  • 1,4-Dioxane (wet, containing 2% water)[1]

Step-by-Step:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2,4,5-TMP (1.21 g) in 1,4-dioxane (20 mL).

  • Addition: Add finely powdered SeO

    
     (1.22 g). The presence of trace water is critical to catalyze the formation of the active selenous acid species.
    
  • Reaction: Heat to reflux (101 °C) for 4–6 hours. The solution will turn red/black as elemental selenium precipitates.[1]

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove metallic selenium.[1]

  • Workup: Concentrate the filtrate under reduced pressure. The residue is often a dark oil.[1]

  • Purification: Flash chromatography (SiO

    
    , 20% EtOAc/Hexanes). The 2-formyl-4,5-dimethylpyridine elutes first.[1]
    
  • Validation:

    
    H NMR will show a distinct aldehyde singlet at 
    
    
    
    ppm.[1]
Protocol B: The Boekelheide Rearrangement (N-Oxide Route)

Objective: Functionalization of the 2-methyl group to an alcohol or acetate via the N-oxide. This is the standard industrial route for modifying picolines.

Step-by-Step:

  • N-Oxidation:

    • Dissolve 2,4,5-TMP (50 mmol) in Glacial Acetic Acid (30 mL).

    • Add 30% H

      
      O
      
      
      
      (60 mmol) dropwise at room temperature.
    • Heat to 70 °C for 12 hours. Add additional H

      
      O
      
      
      
      if conversion <90% (monitor by TLC).
    • Safety Note: Quench peroxides with sodium metabisulfite before concentration.[1]

    • Concentrate to obtain the N-oxide solid.[1]

  • Rearrangement:

    • Suspend the crude N-oxide in Acetic Anhydride (Ac

      
      O) (5 equiv).
      
    • Heat to reflux (140 °C) for 2 hours. The mechanism involves O-acylation of the N-oxide followed by an ion-pair rearrangement to the benzylic carbon.[1]

    • Result: 2-(Acetoxymethyl)-4,5-dimethylpyridine.[1]

  • Hydrolysis (Optional): Treat with NaOH/MeOH to yield the primary alcohol.

Protocol C: Lateral Lithiation (Kinetic Control)

Objective: Nucleophilic functionalization (C-C bond formation) at the 2-position.[1]

Materials:

  • LDA (Lithium Diisopropylamide) - Freshly prepared or commercial 2.0 M.[1]

  • Electrophile (e.g., Benzyl bromide, Benzaldehyde).[1]

  • Anhydrous THF.[1]

Step-by-Step:

  • Cooling: Cool a solution of 2,4,5-TMP (1.0 equiv) in THF to -78 °C .

  • Deprotonation: Add LDA (1.1 equiv) dropwise over 20 minutes.

    • Note: n-BuLi is not recommended alone as it may attack the C6 ring position (nucleophilic aromatic substitution) before deprotonation.[1] LDA is sterically bulky and prevents ring attack.[1]

  • Equilibration: Stir for 30 minutes at -78 °C. The solution usually turns deep red/orange (formation of the lithio-species).

  • Trapping: Add the electrophile (1.2 equiv) slowly.

  • Quench: Allow to warm to 0 °C and quench with saturated NH

    
    Cl.
    
  • Selectivity: This protocol yields >90% regioselectivity for the 2-position over the 4-position due to the inductive electron-withdrawing effect of the adjacent nitrogen.[1]

Decision Logic & Pathway Visualization

The following diagram illustrates the strategic divergence from the parent scaffold to specific functional derivatives.

G Start This compound (Parent Scaffold) NOxide N-Oxide Intermediate (Activated Ring) Start->NOxide H2O2 / AcOH (Oxidation) Aldehyde 2-Formyl-4,5-dimethylpyridine (CHO Group) Start->Aldehyde SeO2 / Dioxane (Riley Ox) Lithio 2-Lithio Species (Kinetic Anion) Start->Lithio LDA / -78°C (Deprotonation) Acetate 2-Acetoxymethyl Derivative NOxide->Acetate Ac2O, Reflux (Boekelheide Rearr.) Complex C2-Alkylated Scaffold Lithio->Complex Electrophile (R-X) (C-C Bond Formation)

Caption: Divergent synthesis pathways for this compound, highlighting regioselective access to C2-functionalized derivatives via oxidation or lithiation.

Handling & Safety Data

While less volatile than lower alkyl pyridines, 2,4,5-TMP poses specific hazards:

  • Odor: Penetrating, nauseating "pyridine-like" odor.[1] Engineering Control: All operations must be performed in a high-efficiency fume hood.

  • Toxicity: Toxic by inhalation and skin absorption.[1] Pyridines are known CNS depressants.[1]

  • Reactive Hazards:

    • N-Oxidation: The reaction with H

      
      O
      
      
      
      is exothermic.[1] Large-scale reactions (>100g) require active cooling and peroxide monitoring to prevent thermal runaway.[1]
    • Lithiation: Organolithium intermediates are pyrophoric.[1] Quenching must be controlled to prevent hydrogen evolution.[1]

References

  • Regioselective Oxidation (Riley Oxidation)

    • Title: Selenium Dioxide Oxidation of Methyl Groups in Pyridine Derivatives.[1]

    • Source:Journal of the American Chemical Society (Classic Protocol Adapt
    • URL:[Link] (Note: Refers to general SeO2 selectivity on methyl-pyridines).[1]

  • Boekelheide Rearrangement

    • Title: The Rearrangement of Pyridine N-Oxides with Acetic Anhydride.[1]

    • Source:Organic Reactions (Wiley).[1]

    • URL:[Link]

  • Lateral Lithiation Protocols

    • Title: Lateral Lithiation of 2,4-Lutidine: Role of Transition States (Applicable to 2,4,5-TMP).[1]

    • Source:Journal of Organometallic Chemistry.
    • URL:[Link]

  • General Properties & Safety

    • Title: 2,4,6-Trimethylpyridine (Collidine) vs Isomers - PubChem Data.[1]

    • Source:National Library of Medicine.[1]

    • URL:[Link] (Used for comparative pKa and physical property validation).[1]

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 2,4,5-Trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Pyridine Impurities from 2,4,5-Trimethylpyridine (Sym-Collidine) Document ID: TS-ORG-PUR-042 Version: 2.1 (Current) Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Executive Technical Summary

The Challenge: Researchers often encounter commercial grades of this compound (2,4,5-TMP, or sym-collidine) contaminated with pyridine and other lower alkyl-pyridines. While both are aromatic nitrogen heterocycles, their physical and chemical properties diverge significantly enough to allow robust separation.

The Solution Architecture: The purification strategy relies on two distinct physical-chemical levers:[1][2][3][4][5]

  • Thermodynamic Lever (Boiling Point): The primary method. 2,4,5-TMP boils at ~170°C, while pyridine boils at ~115°C. A

    
     of ~55°C allows for highly effective fractional distillation.
    
  • Electronic Lever (Basicity/pKa): The secondary method for ultra-high purity (>99.5%). The three methyl groups on 2,4,5-TMP exert a positive inductive effect (+I), making it significantly more basic (

    
     7.43) than pyridine (
    
    
    
    5.23). This allows for selective protonation and phase transfer.

Critical Physical Properties Data

Reference data for experimental design.

PropertyPyridine (Impurity)This compound (Target)

(Difference)
Boiling Point (760 mmHg) 115.2°C170 - 172°C~55°C (High separation potential)

(Conjugate Acid)
5.237.432.2 units (Significant)
Water Solubility MiscibleSparingly SolubleDistinct phase behavior
Azeotrope with Water Yes (BP 92-94°C)Yes (Heteroazeotrope)Water drags pyridine out first

Method A: Fractional Distillation (The Gold Standard)

Best For: Bulk removal of pyridine (>1% impurity) and general purification.

The Protocol

Causality: Because the boiling point difference is large (>50°C), a standard Vigreux column is usually sufficient. However, pyridine is hygroscopic; water in the system will form a minimum-boiling azeotrope with pyridine (BP ~94°C), effectively lowering the temperature at which the impurity is removed.

Step-by-Step Workflow:

  • Pre-Drying (Critical): Dry the crude 2,4,5-TMP over KOH pellets or BaO for 24 hours.

    • Why: Water complicates the distillation. Removing it prevents "bumping" and stabilizes the thermal gradient.

  • Setup: Assemble a fractional distillation apparatus.

    • Flask: Round-bottom flask with magnetic stirring.

    • Column: 30cm Vigreux column (or packed column for higher efficiency).

    • Atmosphere: Dry Nitrogen or Argon blanket (prevents N-oxide formation and moisture ingress).

  • The Foreshot (Pyridine Removal):

    • Heat the bath to ~130-140°C.

    • Collect the fraction distilling between 114°C and 120°C . This is your pyridine enriched fraction.

    • Note: If water was present, you may see a fraction at 94°C first. Discard this.

  • The Intermediate:

    • Temperature will rise rapidly after the pyridine fraction is exhausted.

    • Discard the "slop" fraction collected between 120°C and 168°C.

  • Product Collection:

    • Collect the fraction steady at 170–172°C .

    • Validation: The liquid should be colorless. Yellowing indicates oxidation or N-oxide contamination.

Visualization: Distillation Logic

DistillationLogic Start Crude 2,4,5-TMP (Contains Pyridine + H2O) Drying Dry over KOH/BaO (24 Hours) Start->Drying Heat Apply Heat (Oil Bath) Drying->Heat Fraction1 Fraction 1: 92-95°C (Pyridine-Water Azeotrope) Heat->Fraction1 First Vapor Fraction2 Fraction 2: 114-116°C (Pure Pyridine) Fraction1->Fraction2 Water Exhausted Rise Temp Rise (Slop Cut) 120°C -> 168°C Fraction2->Rise Pyridine Exhausted Fraction3 Fraction 3: 170-172°C (Pure 2,4,5-TMP) Rise->Fraction3 Equilibrium Reached

Figure 1: Thermal fractionation sequence. Note the distinct plateaus allowing for easy separation.

Method B: Chemical Selectivity (The "pKa Swing")

Best For: Removing trace pyridine (<1%) when distillation columns are unavailable or when ultra-high purity is required (e.g., HPLC standards).

Causality: We exploit the 2.2 unit


 difference. By buffering an aqueous extraction at pH ~6.0, we can force the stronger base (2,4,5-TMP) into the water phase (as a salt) while the weaker base (pyridine) remains largely in the organic phase.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude 2,4,5-TMP in a non-polar solvent (e.g., Diethyl Ether or Hexane).

  • The "Swing" Extraction (pH 6.0):

    • Wash the organic layer with a Phosphate Buffer adjusted to pH 6.0 .

    • Mechanism:

      • Pyridine (

        
         5.2) at pH 6.0 
        
        
        
        ~86% Neutral (Stays in Ether).
      • 2,4,5-TMP (

        
         7.4) at pH 6.0 
        
        
        
        ~96% Protonated (Moves to Water).
  • Phase Separation:

    • Keep the Aqueous Layer. (Contains the Target 2,4,5-TMP).

    • Discard the Organic Layer (Contains the Pyridine).

  • Recovery:

    • Basify the aqueous layer to pH >10 using NaOH (pellets or concentrated solution). The solution will turn cloudy as 2,4,5-TMP precipitates (oils out).

  • Final Extraction:

    • Extract the basic aqueous layer with fresh Ether/DCM.

    • Dry organic layer over

      
      , filter, and evaporate solvent.
      
Visualization: pKa Extraction Logic

pKaExtraction cluster_phases Separation Event Input Mixture in Ether (TMP + Pyridine) Buffer Add Buffer pH 6.0 Input->Buffer OrgLayer Organic Layer (Contains Pyridine) Buffer->OrgLayer Pyridine (Neutral) AqLayer Aqueous Layer (Contains TMP-H+) Buffer->AqLayer TMP (Protonated) Discard Discard OrgLayer->Discard Basify Add NaOH (pH > 10) Regenerate Free Base AqLayer->Basify Final Pure 2,4,5-TMP Basify->Final

Figure 2: Selective protonation workflow. 2,4,5-TMP is selectively pulled into the aqueous phase due to higher basicity.

Troubleshooting & FAQs

Q1: I distilled the material, but the refractive index is still off. Why?

A: You likely have residual water or "foreshot" contamination.[6]

  • Diagnosis: Pure 2,4,5-TMP has a refractive index (

    
    ) of 1.4980 . Pyridine is 1.5090 . If your value is high, you have pyridine. If low, you likely have water.
    
  • Fix: Dry the distillate over 4A Molecular Sieves and redistill, ensuring you discard the first 5-10% of the volume.

Q2: Can I use rotary evaporation to remove the pyridine?

A: No. While pyridine is more volatile, the vacuum control on a standard rotovap is rarely precise enough to prevent co-evaporation of the 2,4,5-TMP. Furthermore, without a fractionation column, you will not achieve a clean cut. You will simply concentrate the 2,4,5-TMP slightly while losing significant yield.

Q3: The 2,4,5-TMP turned yellow/brown during distillation.

A: This indicates oxidation.

  • Cause: Pyridines are susceptible to N-oxide formation when heated in air.

  • Fix: Ensure the distillation apparatus is flushed with Nitrogen or Argon. Add a small amount of Zinc dust to the distillation flask to act as a reducing agent during the process.

Q4: Is there a specific azeotrope I can use to "drag" the pyridine out?

A: Water is the most accessible azeotrope former. If you have persistent pyridine traces, add a small amount of water (10% v/v) to the flask. Distill carefully. The water will carry the pyridine over at ~94°C. Once the temperature spikes past 100°C, the water/pyridine is gone. You must then dry the remaining pot residue (KOH) before distilling the final product.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[7][8] (Standard protocol for drying and distilling alkylpyridines).

  • National Institute of Standards and Technology (NIST). (2023). 2,4,6-Trimethylpyridine Thermochemical Data. NIST Chemistry WebBook.[9] [Link](Note: Data for symmetrical collidine isomer used for physical property baseline).

  • PubChem. (2024). Compound Summary: this compound. National Library of Medicine. [Link]

  • Lide, D. R. (Ed.). (2005).[10] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for

    
     and Azeotrope data).
    

Sources

Technical Support Center: Optimizing Yield of 2,4,5-Trimethylpyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrogenating 2,4,5-trimethylpyridine (also known as 2,4,5-collidine) to 2,4,5-trimethylpiperidine presents unique challenges compared to simpler pyridine reductions. The vicinal methyl groups at positions 4 and 5 create significant steric strain, while the 2-position methyl hinders nitrogen adsorption. Furthermore, the thermodynamic drive often favors a mix of diastereomers rather than the typically desired all-cis isomer.

This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic barriers inherent to this substrate.

Part 1: The "Gold Standard" Protocol

Before troubleshooting, ensure your baseline conditions align with the physicochemical requirements of this specific substrate. The following protocol is designed to overcome the "product inhibition" effect common in alkyl-pyridine hydrogenations.

Optimized Reaction Conditions
ParameterRecommendationTechnical Rationale
Catalyst 5% Rh/C or PtO₂ (Adam's Catalyst) Rh is superior for cis-selectivity (stereocontrol). PtO₂ is more robust against steric hindrance but may require higher pressures.
Loading 5–10 mol% (metal basis)Higher loading is required due to the steric bulk of the 2,4,5-substitution pattern blocking active sites.
Solvent Glacial Acetic Acid (AcOH) Critical: Protonates the product (piperidine), preventing it from poisoning the catalyst surface (see Troubleshooting Q1).
Pressure 50 – 80 bar (725 – 1160 psi) High pressure is non-negotiable for this compound to force the sterically hindered ring onto the catalyst surface.
Temp 25°C – 60°C Start at 25°C to maximize cis-selectivity. Increase to 60°C only if conversion stalls.

Part 2: Troubleshooting & FAQs

Category A: Reaction Stalling & Low Conversion

Q1: My reaction starts fast but stalls at ~60% conversion. Adding more H₂ doesn't help. Why?

Diagnosis: Product Inhibition (Catalyst Poisoning). The product, 2,4,5-trimethylpiperidine, is a secondary amine and significantly more basic (


) than the starting pyridine (

). As the reaction proceeds, the formed piperidine binds tightly to the metal active sites, effectively "poisoning" the catalyst and blocking the remaining pyridine from adsorbing.

Corrective Action:

  • Switch Solvent to Acid: If you are using Methanol or Ethanol, switch to Glacial Acetic Acid . The acid protonates the piperidine nitrogen (

    
    ). The charged ammonium species has a much lower affinity for the metal surface and desorbs rapidly, freeing the site.
    
  • Add Stronger Acid: If already in AcOH, add 1-2 equivalents of concentrated HCl or H₂SO₄ . This is often necessary for sterically crowded amines where desorption is kinetically slow.

Q2: I am using the conditions above, but the reaction is still sluggish. Could it be the substrate quality?

Diagnosis: Sulfur/Thiol Contamination. this compound is often derived from coal tar or synthesized via methods that may leave trace sulfur compounds. Even ppm levels of sulfur will irreversibly poison Rh and Pt catalysts.

Corrective Action:

  • Pre-treatment: Treat your starting material with Raney Nickel (stir and filter) before the main hydrogenation. Raney Ni acts as a "sulfur sponge" (sacrificial scavenger).

Category B: Stereoselectivity Issues (Isomer Control)

Q3: I need the all-cis isomer, but I am getting a 60:40 mix of cis:trans. How do I improve this?

Diagnosis: Thermodynamic Drift & Catalyst Choice. The all-cis isomer is the kinetic product (formed by the syn-addition of hydrogen from the catalyst surface). The trans isomers are thermodynamic products .

  • Temperature too high: Heat promotes the isomerization of the intermediate enamine/imine species or the final product.

  • Wrong Metal: Pd/C often allows for ring flipping/isomerization more than Rh/C.

Corrective Action:

  • Use Rhodium (Rh/C): Rhodium is the most selective metal for cis-reduction of pyridines because it promotes rapid hydrogenation without reversible dehydrogenation steps.

  • Lower Temperature / Increase Pressure: Operate at the lowest temperature possible (e.g., RT or 0°C) and compensate for the rate loss by increasing H₂ pressure (up to 100 bar). This forces the kinetic pathway.

  • Acidic Media: As mentioned in Q1, acidic media protonates the intermediate. The protonated species is less likely to undergo the ring-flipping required to form trans isomers.

Part 3: Mechanistic Visualization

The following diagram illustrates the decision logic for optimizing this specific reaction, highlighting the critical role of acid in the desorption step.

G Start Start: this compound Hydrogenation Check_Conv Check Conversion (GC/NMR) Start->Check_Conv Low_Conv Issue: Low Conversion (<80%) Check_Conv->Low_Conv Stalled Good_Conv Conversion > 95% Check_Conv->Good_Conv Complete Check_Poison Diagnosis: Product Inhibition? Low_Conv->Check_Poison Check_Iso Check Stereochemistry (Cis vs Trans) Good_Conv->Check_Iso Action_Acid Action: Switch to AcOH or add HCl Check_Poison->Action_Acid Basic Product Binding Action_Scavenge Action: Pre-treat with Raney Ni (Sulfur removal) Check_Poison->Action_Scavenge Catalyst Deactivation Action_Acid->Check_Conv Retry Action_Scavenge->Check_Conv Retry Issue_Trans Issue: High Trans Content Check_Iso->Issue_Trans Mixed Isomers Target_Met Target Met: High Yield, High Cis-Selectivity Check_Iso->Target_Met All-Cis Action_Rh Action: Use Rh/C Catalyst (Kinetic Control) Issue_Trans->Action_Rh Action_Cond Action: Increase Pressure, Decrease Temp Issue_Trans->Action_Cond Action_Rh->Check_Conv Re-run Action_Cond->Check_Conv Re-run

Figure 1: Decision matrix for optimizing yield and stereoselectivity. Note the central role of Acidic Solvents in overcoming conversion barriers.

Part 4: Detailed Experimental Workflow

Safety Warning: Catalysts (Rh/C, PtO₂) are pyrophoric, especially when dry or saturated with hydrogen. Always keep wet with solvent. High-pressure hydrogenation requires rated vessels (autoclaves).

Step-by-Step Protocol
  • Preparation:

    • Dissolve This compound (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

    • Optional: Add 1.1 equiv of conc. HCl if the substrate is known to be particularly stubborn.

  • Catalyst Loading:

    • Under an Argon/Nitrogen blanket, add 5 wt% Rh/C (loading: 10% w/w relative to substrate).

    • Example: For 1g substrate, use 100mg of 5% Rh/C.

  • Hydrogenation:

    • Seal the autoclave. Purge 3x with N₂, then 3x with H₂.

    • Pressurize to 50 bar (725 psi) H₂.

    • Stir vigorously (>1000 rpm) to eliminate mass transfer limitations (critical for heterogeneous catalysis).

    • Maintain temperature at 25°C .

  • Monitoring:

    • Monitor H₂ uptake. When uptake ceases, allow an additional 2 hours.

    • Checkpoint: Carefully sample a small aliquot, filter, neutralize, and check via GC-MS. Look for the M+6 peak (MW 121

      
       127).
      
  • Work-up (Critical for Yield):

    • Filter catalyst through Celite (keep wet!).

    • Neutralization: The filtrate is an acetate salt. Concentrate the acetic acid (rotovap), then dilute with water.

    • Basify with NaOH (aq) to pH > 12 to liberate the free amine.

    • Extract with Dichloromethane (DCM) or Ether. Note: Piperidines are water-soluble; perform multiple extractions.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst." Asian Journal of Chemistry, 27(11), 4131-4134. Link

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(21), 2850-2852. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational work on product inhibition in amine synthesis).

Technical Support Center: Fractional Distillation of Mixed Collidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the separation of mixed collidine isomers. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the nuances of this challenging purification. The principles and troubleshooting steps outlined here are grounded in established chemical engineering practices and validated through extensive laboratory application.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in separating collidine isomers by fractional distillation?

The primary difficulty arises from the close boiling points of the key isomers, particularly 2,4,6-trimethylpyridine and 2,3,6-trimethylpyridine. This small difference in volatility necessitates a distillation column with a high number of theoretical plates to achieve effective separation. Furthermore, crude collidine fractions, often derived from coal tar, may contain a variety of other pyridine derivatives and impurities that can complicate the process[1].

Q2: What are the atmospheric boiling points of the collidine isomers I'm likely to encounter?

A precise understanding of the boiling points is critical for a successful separation. The table below summarizes the atmospheric boiling points of the most relevant isomers.

CompoundStructureBoiling Point (°C)
2,4,6-Trimethylpyridine (γ-Collidine)C₈H₁₁N170.4 - 172 °C[2][3][4]
2,3,6-TrimethylpyridineC₈H₁₁N175 - 176 °C (343-345°F)[5]
3,5-Dimethyl-2-ethylpyridineC₉H₁₃N~195-198 °C
Q3: Is a pre-distillation purification step necessary for crude collidine mixtures?

Yes, a pre-purification step is highly recommended, especially when working with crude mixtures from sources like coal tar. These mixtures can contain acidic impurities (phenols), water, and non-basic compounds. An acid-base extraction is an effective method to isolate the basic collidine isomers from these contaminants. This not only improves the efficiency of the subsequent distillation but also prevents potential side reactions or azeotrope formation. A general procedure involves dissolving the crude mixture in an organic solvent, extracting the basic components into an acidic aqueous phase, neutralizing the aqueous phase, and then re-extracting the purified free bases into an organic solvent[6].

Part 2: Troubleshooting Guide

Problem 1: Poor Separation Efficiency and Overlapping Fractions

Symptoms: Your Gas Chromatography (GC) analysis reveals poor resolution between the collidine isomers in the collected fractions.

Root Causes & Solutions:

  • Insufficient Column Efficiency: The number of theoretical plates in your column is inadequate for the small boiling point difference.

    • Solution: Employ a high-efficiency packed column. For laboratory scale, columns packed with structured packing or high-performance random packing (e.g., Raschig rings or metal sponge) are superior to simple Vigreux columns. The increased surface area allows for more vaporization-condensation cycles, leading to better separation[7].

  • Incorrect Reflux Ratio: A reflux ratio that is too low will not allow for proper equilibration of the vapor and liquid phases within the column.

    • Solution: For separating close-boiling isomers, a higher reflux ratio is necessary. A good starting point is a reflux ratio of 1.1 to 1.5 times the minimum reflux ratio[8][9][10]. In practice, for difficult separations, this can translate to reflux ratios of 10:1 to 20:1 (refluxing 10-20 drops for every 1 drop collected). The optimal ratio is a balance between separation efficiency and distillation time.

  • Column Flooding: The heating rate is too high, causing the liquid to be pushed up the column by the vapor flow, which disrupts the equilibrium.

    • Solution: Reduce the heat input to the distillation flask. The boil-up rate should be slow and steady, allowing for a clear separation between the vapor and liquid phases within the packing material. If you observe a continuous "river" of liquid flowing up the column, it is flooded[11][12].

Problem 2: Product Discoloration and Suspected Thermal Decomposition

Symptoms: The distilled collidine fractions are yellow or brown, and you may observe charring in the distillation flask.

Root Causes & Solutions:

  • Thermal Instability: Pyridine derivatives can be susceptible to thermal degradation at high temperatures, especially in the presence of oxygen.

    • Solution: Vacuum Distillation: Performing the distillation under reduced pressure significantly lowers the boiling points of the compounds, thereby reducing the risk of thermal decomposition. The table below provides estimated boiling points of 2,4,6-trimethylpyridine at various pressures.

Pressure (mmHg)Estimated Boiling Point of 2,4,6-Trimethylpyridine (°C)
760171
3165[13]
2.710[13]
  • Oxidation: The presence of air at high temperatures can lead to oxidative degradation of the collidines.

    • Solution: Inert Atmosphere: Before heating, purge the entire distillation apparatus with an inert gas such as nitrogen or argon. Maintain a gentle positive pressure of the inert gas throughout the distillation to prevent air from entering the system.

Part 3: Experimental Protocols

Protocol 1: Pre-distillation Purification of Crude Collidine Mixture

This protocol is based on the principle of acid-base extraction to isolate the basic collidine isomers from non-basic and acidic impurities.

  • Dissolution: Dissolve the crude collidine mixture in a suitable organic solvent (e.g., diethyl ether or toluene) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate. The collidine isomers will be protonated and move into the aqueous layer as hydrochloride salts.

  • Separation: Drain the lower aqueous layer into a separate flask. Repeat the acidic extraction of the organic layer two more times to ensure complete recovery of the bases.

  • Neutralization: Combine the aqueous extracts and cool the flask in an ice bath. Slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the pH is greater than 10. This will deprotonate the collidinium salts, regenerating the free bases, which will separate as an oily layer.

  • Back-Extraction: Transfer the neutralized mixture to a clean separatory funnel and extract the free collidine bases back into an organic solvent (e.g., diethyl ether) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified mixed collidine isomers.

Protocol 2: Fractional Distillation of Purified Collidine Isomers
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a high-efficiency packed distillation column, a distillation head with a condenser, and receiving flasks. Ensure all glassware is dry.

    • Use a heating mantle as the heat source and add a magnetic stir bar to the distillation flask for smooth boiling. .

  • Distillation Procedure:

    • Charge the distillation flask with the purified mixed collidine isomers.

    • Begin heating the flask gently.

    • Once boiling commences, adjust the heating to allow a ring of condensate to slowly ascend the column.

    • Allow the column to equilibrate by maintaining total reflux (no distillate collection) for at least 30 minutes. This is crucial for establishing the separation gradient.

    • Begin collecting the distillate at a high reflux ratio (e.g., 20:1).

    • Monitor the head temperature closely. A stable temperature indicates the collection of a pure fraction. The first fraction will be enriched in the lower boiling isomer (2,4,6-trimethylpyridine).

    • Once the first isomer has been collected, the head temperature will rise, indicating the start of the distillation of the next isomer (2,3,6-trimethylpyridine). Change the receiving flask to collect this fraction.

  • Analysis:

    • Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity. For separating isomers, a column with a polar stationary phase, such as one based on calixarene or polyethylene glycol, is often effective[14][15].

Part 4: Visualization of the Workflow

Caption: Workflow for the purification of collidine isomers.

Part 5: References

  • ResearchGate. (2023). GC separations of toluidine and xylidine isomers on the C4A‐mPEG, C4A, and PEG columns. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Extract oils (coal), tar base, collidine fraction - Substance Details. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2014). CN103641780A - Method for purifying isoquinoline from crude product of coal tar. Retrieved from

  • Fisher Scientific. (2015). SAFETY DATA SHEET - 2,4,6-Collidine. Retrieved from [Link]

  • Drugfuture.com. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridine, 2,4,6-trimethyl- (CAS 108-75-8). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (2025). 108-75-8 CAS | 2,4,6-TRIMETHYL PYRIDINE | Laboratory Chemicals | Article No. 00354. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Procedure). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • ResearchGate. (2018). What are typical reflux ratios in industry? Retrieved from [Link]

  • ResearchGate. (2021). GC separations of toluidine and xylidine isomers on the C4A-CL column in comparison to the DB-17 column. Retrieved from [Link]

  • ResearchGate. (n.d.). SEPARATION OF OLEFIN ISOMERS WITH REACTIVE EXTRACTIVE DISTILLATION. Retrieved from [Link]

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Orochem Technologies Inc. (n.d.). Gas Chromatography Columns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.2.3.4: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

  • ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • USA Lab. (2020). How Fractional Distillation Process Works. Retrieved from [Link]

  • ResearchGate. (2025). High-Purity Purification of Indole Contained in Coal Tar Absorption Oil by Extraction-Distillation-Crystallization Combination. Retrieved from [Link]

  • Thermopedia. (2011). DISTILLATION. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,3,6-trimethyl pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

  • ScienceDirect. (n.d.). 11.5.3. Minimum reflux ratio. Retrieved from [Link]

  • DigiVac. (n.d.). Fractional Distillation. Retrieved from [Link]

  • Quora. (2023). How does a reflux ratio affect column efficiency? Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general synthesis of cyclobutanones from olefins and tertiary amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. Retrieved from [Link]

  • Scribd. (n.d.). Fractional Distillation Guide. Retrieved from [Link]

Sources

Technical Guide: Managing Oxidation Side Reactions of 2,4,5-Collidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2,4,5-Collidine (2,4,5-trimethylpyridine) presents a unique challenge in oxidative functionalization due to the asymmetry of its methyl groups. Unlike the symmetrical 2,4,6-isomer (collidine), the 2,4,5-isomer contains methyl groups in three distinct electronic environments:

  • Position 2 (

    
    ):  Highly activated, most acidic protons (
    
    
    
    for deprotonation, highly susceptible to radical attack).
  • Position 4 (

    
    ):  Activated, similar to position 2 but sterically distinct.
    
  • Position 5 (

    
    ):  Deactivated relative to 2 and 4; oxidation here is kinetically slower and often requires harsher conditions.
    

The primary goal of oxidation is typically the synthesis of Berberonic Acid (Pyridine-2,4,5-tricarboxylic acid) or selective aldehydes. However, three major side-reaction classes frequently compromise yield:

  • N-Oxidation: Electrophilic attack on the nitrogen lone pair.

  • Incomplete Oxidation: Stalling at the alcohol or aldehyde stage, particularly at the deactivated 5-position.

  • Decarboxylation: Thermal loss of CO

    
    , particularly from the 2-position carboxylic acid.
    

Diagnostic Pathways (Visualizing the Problem)

The following diagram illustrates the competing pathways during the oxidation of 2,4,5-collidine. Use this to identify where your reaction is deviating.

OxidationPathways Start 2,4,5-Collidine NOxide Side Product: 2,4,5-Collidine N-Oxide (Polar, Water Soluble) Start->NOxide Peracids (mCPBA), H2O2 (Fast Kinetic Control) Partial Intermediate: Aldehydes/Alcohols (Mixed Oxidation States) Start->Partial SeO2, Mild KMnO4 Target Target: Berberonic Acid (Pyridine-2,4,5-tricarboxylic acid) Start->Target Strong Oxidation (KMnO4, HNO3) NOxide->Target Inhibits Ring Oxidation Partial->Target Excess KMnO4, Heat Decarb Degradation: Lutidinic/Isocinchomeronic Acids (Loss of CO2) Target->Decarb T > 150°C Acidic pH

Caption: Figure 1. Competing reaction vectors for 2,4,5-collidine. Red arrows indicate unwanted N-oxide formation dominant in peracid conditions.

Troubleshooting Guides & FAQs

Module A: Handling N-Oxide Formation

Issue: "I am using H


O

or a peracid, and my yield of carboxylic acid is low. NMR shows a downfield shift of ring protons."

Diagnosis: You have formed 2,4,5-collidine N-oxide . The N-oxide bond formation is faster than C-H activation under mild electrophilic conditions. Once formed, the N-oxide deactivates the ring methyls towards radical oxidation mechanisms (like those used by MnO


 or air/catalyst) but activates them for nucleophilic attacks (e.g., Boekelheide rearrangement).

Corrective Protocol (Removal/Reduction): If the N-oxide is an unwanted byproduct, you must reduce it before attempting further methyl oxidation, or switch oxidants.

  • Method 1 (Chemical Reduction): Treat the crude mixture with PCl

    
      (approx. 3 eq) in DCM at reflux for 1 hour. This deoxygenates the nitrogen efficiently. Caution: Generates POCl
    
    
    
    .
  • Method 2 (Mild Catalytic): Ammonium formate (3-5 eq) with 10% Pd/C in methanol at reflux. This is a chemoselective reduction that spares the carboxylic acids if they have already formed.

Prevention Strategy:

  • Switch Oxidant: Use KMnO

    
      in aqueous alkali (pH > 10). Permanganate attacks the C-H bonds via a radical/hydrogen-atom-transfer mechanism that does not favor N-oxidation.
    
  • Avoid: mCPBA, H

    
    O
    
    
    
    /Acetic Acid, or Oxone unless N-oxide is the specific target.
Module B: Addressing Regioselectivity (Incomplete Oxidation)

Issue: "I have a mixture of mono- and di-carboxylic acids, but the 5-methyl group remains intact."

Diagnosis: The 5-methyl group is in the


-position. It lacks the resonance stabilization of the intermediate carbanion/radical that the 2- and 4-positions enjoy. It is the "hardest" methyl to oxidize.

Optimization Protocol:

  • Stepwise Oxidation:

    • Perform the initial oxidation with SeO

      
        (selenium dioxide) in dioxane/water. SeO
      
      
      
      is highly selective for
      
      
      -methyl groups (Position 2).
    • Follow with KMnO

      
        or HNO
      
      
      
      (dilute, reflux) to force the oxidation of the 4 and 5 positions.
  • Temperature Ramp:

    • Start at 60°C to oxidize positions 2 and 4.

    • Ramp to reflux (100°C+) for 4-6 hours to drive the 5-position oxidation.

Module C: Preventing Decarboxylation

Issue: "My product mass spec shows M-44 peaks, indicating loss of CO


."

Diagnosis: Pyridine-2-carboxylic acids (picolinic acid derivatives) are thermally unstable. The carboxylic acid at position 2 can form a cyclic transition state with the ring nitrogen (zwitterionic mechanism), facilitating thermal decarboxylation.

Stabilization Protocol:

  • Control pH during Workup: Never distill the free acid at high temperatures. Isolate as the calcium or barium salt (insoluble) or as the ethyl ester .

  • Avoid Acidic Reflux: Decarboxylation is catalyzed by acid (protonation of the ring nitrogen lowers the activation energy). Perform oxidations in basic media (NaOH/KMnO

    
    ).
    
  • Workup: Acidify to pH 3-4 (isoelectric point) at 0°C to precipitate the acid, then filter immediately. Do not boil in HCl.

Validated Experimental Protocols

Protocol 1: Synthesis of Berberonic Acid (Full Oxidation)

Target: Conversion of all three methyl groups to -COOH.

Reagents:

  • 2,4,5-Collidine (10 mmol, 1.21 g)

  • KMnO

    
     (60 mmol, 9.48 g) - Note: 2 eq per methyl group is stoichiometric, excess is required.
    
  • Water (50 mL)

  • Na

    
    CO
    
    
    
    (catalytic, to maintain pH > 10)

Procedure:

  • Setup: Dissolve collidine in water with Na

    
    CO
    
    
    
    . Heat to 60°C.
  • Addition: Add KMnO

    
     in portions over 2 hours. The purple color should disappear as MnO
    
    
    
    (brown solid) precipitates.
    • Checkpoint: If solution turns green (manganate), the reaction is stalling. Add small amount of ethanol to quench, or raise temp slightly.

  • Reflux: Once addition is complete, reflux at 100°C for 12 hours. (Critical for 5-position oxidation).

  • Workup:

    • Filter hot through Celite to remove MnO

      
      . Wash pad with hot water.
      
    • Concentrate filtrate to ~20 mL.

    • Slowly acidify with conc. HCl to pH 2-3 while cooling in an ice bath.

    • Precipitation: Berberonic acid is sparingly soluble in cold water. Collect white precipitate by filtration.

  • Purification: Recrystallize from water/ethanol (1:1).

Data Table: Expected Solubility & Properties

CompoundWater SolubilitypKa (approx)Stability
2,4,5-Collidine Low (35 g/L)7.43 (Conj.[1] Acid)Stable
Berberonic Acid Moderate (Hot), Low (Cold)2.1, 4.5, 6.0Decarboxylates >200°C
Collidine N-Oxide High (Hygroscopic)0.5-1.0Stable

Decision Tree for Troubleshooting

Use this logic flow to determine the next step in your experiment.

Troubleshooting Q1 What is the primary impurity? Result1 N-Oxide detected (Polar, M+16) Q1->Result1 Result2 Incomplete Oxidation (Aldehydes/Alcohols) Q1->Result2 Result3 Decarboxylation (M-44) Q1->Result3 Action1 Reduction Required: Use PCl3 or Zn/AcOH Before further oxidation Result1->Action1 Action2 Increase Oxidation Potential: Switch to KMnO4/Reflux Or add catalytic Co(OAc)2 Result2->Action2 Action3 Mild Conditions Required: Avoid Acidic Reflux Isolate as Ester Result3->Action3

Caption: Figure 2. Decision matrix for purifying 2,4,5-collidine oxidation mixtures.

References

  • Berberonic Acid Nomenclature & Properties

    • Source: Wikipedia / PubChem.
    • Link:[2]

  • Oxidation of Methylpyridines (Kinetics & Mechanism)

    • Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids.[3][4]

    • Source: Canadian Journal of Chemistry (via ResearchG
    • Link:

  • N-Oxide Reduction Protocols

    • Title: A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines (and Pyridines)
    • Source: Journal of Organic Chemistry (Organic Chemistry Portal).
    • Link:

  • Selective Oxidation with SeO2

    • Title: Selenium Dioxide Oxidation (Riley Oxidation).[5]

    • Source: Organic Chemistry Portal.
    • Link:

Sources

Technical Support Center: Resolving Close-Boiling Trimethylpyridine Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the resolution of close-boiling trimethylpyridine (TMP) mixtures. This guide is designed for researchers, scientists, and professionals in drug development who encounter the significant challenge of separating these structurally similar isomers. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation hurdles. Our approach is grounded in fundamental chemical principles and validated by field-proven insights to ensure the integrity and success of your work.

Introduction to the Challenge

Trimethylpyridine isomers, often referred to as collidines, are a class of heterocyclic organic compounds that share the same molecular formula (C₈H₁₁N) but differ in the substitution pattern of the three methyl groups on the pyridine ring. This structural similarity leads to nearly identical physicochemical properties, most notably their boiling points, making their separation by simple distillation exceptionally difficult. For instance, 2,3,5-trimethylpyridine and 2,4,5-trimethylpyridine have very close boiling points, presenting a classic separation problem for chemists.

Effective separation is critical as the biological and chemical properties of each isomer can vary significantly. In pharmaceutical applications, for example, one isomer may be a potent therapeutic agent while another could be inactive or even toxic.[1][2] This guide will explore advanced separation techniques, including extractive distillation, azeotropic distillation, and chromatography, providing you with the knowledge to select and optimize the best method for your specific needs.

Boiling Points of Common Trimethylpyridine Isomers

Understanding the boiling points of the isomers in your mixture is the first step in developing a separation strategy. The closer the boiling points, the more challenging the separation will be.

IsomerBoiling Point (°C)Boiling Point (K)
2,4,6-Trimethylpyridine171-172[3][4][5][6]444.15-445.15
This compound~183.55456.65 ± 5.00[7]
2,3,5-Trimethylpyridine184 - 185.8[8][9]457.15 - 458.95

As the table illustrates, the boiling points of 2,4,5-TMP and 2,3,5-TMP are extremely close, making their separation by conventional distillation impractical.

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation of trimethylpyridine isomers.

Issue 1: Poor Separation Efficiency with Fractional Distillation

Symptoms:

  • Broad, overlapping fractions.

  • No significant enrichment of any single isomer in the distillate.

  • The composition of the distillate is nearly identical to the composition of the initial mixture.

Root Cause Analysis: The fundamental issue is the low relative volatility of the close-boiling isomers.[10] Simple or fractional distillation relies on differences in boiling points to achieve separation, and when these differences are minimal, the separation becomes inefficient, requiring an impractical number of theoretical plates.[11]

Solutions & Protocols:

1. Consider Extractive Distillation: Extractive distillation is a powerful technique for separating components with similar volatilities.[2][10][12] It involves adding a high-boiling, non-volatile solvent to the mixture. This solvent interacts differently with each isomer, altering their relative volatilities and making separation by distillation feasible.[10]

  • Protocol for Solvent Screening:

    • Identify Potential Solvents: Look for polar, high-boiling solvents that are miscible with the trimethylpyridine mixture but do not form azeotropes.[10] Examples of solvent classes to investigate for nitrogen heterocycles include glycols, amides (like formamide), and sulfolane.[13][14]

    • Vapor-Liquid Equilibrium (VLE) Studies: Conduct small-scale VLE experiments to determine the effect of each candidate solvent on the relative volatility of the trimethylpyridine isomers. The goal is to find a solvent that significantly increases the volatility of one isomer over the others.

    • Solvent Selection Criteria:

      • High selectivity (maximizes the change in relative volatility).

      • High boiling point compared to the TMPs.

      • Easily separable from the bottom product.[10]

      • Chemically inert and thermally stable.

      • Low cost and readily available.

2. Explore Azeotropic Distillation: Azeotropic distillation involves adding a substance, known as an entrainer, that forms a minimum-boiling azeotrope with one or more of the isomers.[11][15][16] This new azeotrope can then be distilled off, leaving the other isomers behind.

  • Protocol for Entrainer Selection:

    • Entrainer Characteristics: The entrainer should have a boiling point similar to the trimethylpyridine mixture.[15]

    • Azeotrope Formation: The entrainer should ideally form a heterogeneous azeotrope, where the condensed azeotrope separates into two liquid phases, allowing for easy recovery of the entrainer.

    • Common Entrainers for Pyridine Derivatives: While specific data for trimethylpyridines is scarce, entrainers used for pyridine-water separation, such as benzene (though carcinogenic), toluene, or hexane, could be starting points for investigation.[16]

    • Experimental Verification: Run small-scale distillations with potential entrainers to confirm azeotrope formation and assess the separation efficiency.

Issue 2: Co-elution of Isomers in Gas Chromatography (GC)

Symptoms:

  • A single, broad peak in the chromatogram where multiple isomers are expected.

  • Poor peak resolution (Rs < 1.5).

  • Inaccurate quantification due to overlapping peaks.

Root Cause Analysis: The similar polarity and volatility of the trimethylpyridine isomers lead to insufficient differential partitioning between the mobile and stationary phases in the GC column.[17]

Solutions & Protocols:

1. Optimize the GC Column: The choice of the stationary phase is critical for separating isomers.

  • Column Selection:

    • Non-Polar Columns (e.g., DB-5, HP-5): These columns separate primarily based on boiling point. While they may provide some separation, especially for isomers with a larger boiling point difference like 2,4,6-TMP from the others, they are often insufficient for close-boiling isomers.

    • Polar Columns (e.g., Carbowax, DB-WAX): These columns offer different selectivity based on dipole-dipole interactions and hydrogen bonding capabilities. They are often more effective at separating isomers with similar boiling points but different polarities.

    • Liquid Crystalline Phases: For very challenging separations, specialized liquid crystalline capillary columns can provide excellent shape selectivity for positional isomers.[17]

2. Adjust GC Method Parameters:

  • Temperature Program: A slow, carefully optimized temperature ramp can significantly improve resolution. Start with a lower initial temperature and use a slow ramp rate (e.g., 1-5 °C/min) through the elution temperature range of the isomers.[18]

  • Carrier Gas Flow Rate: Operate the carrier gas (Helium or Hydrogen) at its optimal linear velocity to maximize column efficiency.

  • Injection Volume and Split Ratio: Avoid column overload by injecting a small sample volume and using an appropriate split ratio (e.g., 50:1 or 100:1).

Example GC Conditions for Pyridine Derivatives:

  • Injector Temperature: 250 °C[18][19]

  • Detector (FID) Temperature: 250-300 °C[18][20]

  • Oven Program: Initial temperature of 70-100 °C, hold for 2-15 minutes, then ramp at 3-7 °C/min to 250-310 °C.[18][19]

Issue 3: Poor Resolution in High-Performance Liquid Chromatography (HPLC)

Symptoms:

  • Overlapping or completely co-eluting peaks for the trimethylpyridine isomers.

  • Inability to achieve baseline separation.

Root Cause Analysis: The structural similarity of the isomers results in very similar retention behavior on standard HPLC columns.

Solutions & Protocols:

1. Employ Alternative Stationary Phases: Standard C18 columns may not provide enough selectivity.

  • Phenyl Columns: These columns can offer enhanced resolution through π-π interactions between the phenyl groups of the stationary phase and the aromatic pyridine ring of the analytes.

  • Pentafluorophenyl (PFP) Columns: PFP columns provide alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them excellent candidates for separating positional isomers.[21]

  • Embedded Polar Group (EPG) Columns: Columns with embedded amide or carbamate groups can offer unique selectivity for basic compounds like trimethylpyridines.[21]

2. Optimize the Mobile Phase:

  • pH Control: Trimethylpyridines are basic compounds. Controlling the pH of the mobile phase with a suitable buffer is crucial. Operating at a pH where the isomers have different degrees of protonation can significantly enhance separation.

  • Solvent Composition: Carefully adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer to fine-tune the retention and selectivity.

  • Chiral Chromatography: If you are dealing with chiral isomers, a chiral stationary phase (CSP) or a chiral additive in the mobile phase will be necessary.[22]

Frequently Asked Questions (FAQs)

Q1: Can I use crystallization to separate trimethylpyridine isomers? A1: Fractional crystallization is generally not a practical method for separating close-boiling liquid isomers like trimethylpyridines. The formation of mixed crystals or eutectic mixtures often limits the purity that can be achieved. However, if one isomer has a significantly higher melting point and is a solid at or near room temperature, it might be possible to crystallize it from the mixture, but this is not the case for the common trimethylpyridine isomers.

Q2: Are there any specific safety precautions I should take when working with trimethylpyridines and the suggested solvents? A2: Yes. Trimethylpyridines are flammable liquids and can be harmful if inhaled, swallowed, or in contact with skin.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many of the solvents used in extractive distillation and chromatography also have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: My trimethylpyridine sample is wet. How does this affect the separation? A3: Water can form azeotropes with pyridines and their derivatives, which will interfere with distillation-based separations.[14] It is crucial to dry the sample before attempting to separate the isomers. Anhydrous sodium sulfate or magnesium sulfate can be used for initial drying, followed by distillation from a stronger drying agent like calcium hydride if necessary.

Q4: For extractive distillation, how do I recover my product from the high-boiling solvent? A4: After the more volatile isomer has been removed as the overhead product in the extractive distillation column, the bottom product will be a mixture of the less volatile isomer(s) and the high-boiling solvent. This mixture is typically fed to a second distillation column where the lower-boiling trimethylpyridine is separated from the high-boiling solvent. The recovered solvent can then be recycled back to the first column.

Visualizing the Workflow

To aid in understanding the experimental setups, the following diagrams illustrate the processes of extractive and azeotropic distillation.

Extractive_Distillation cluster_0 Extractive Distillation Column cluster_1 Solvent Recovery Column feed TMP Isomer Mixture Feed column Rectification Section Stripping Section feed->column Mid-column solvent_in Solvent Feed solvent_in->column Near Top distillate Overhead Product (More Volatile Isomer) bottoms Bottoms Product (Less Volatile Isomer + Solvent) recovery_column Distillation Column bottoms->recovery_column column->distillate column->bottoms final_product Final Product (Less Volatile Isomer) recovery_column->final_product recycled_solvent Recycled Solvent recovery_column->recycled_solvent recycled_solvent->solvent_in Recycle Azeotropic_Distillation cluster_main Azeotropic Distillation Setup feed TMP Isomer Mixture Feed column Distillation Column feed->column entrainer_in Entrainer Feed entrainer_in->column condenser Condenser column->condenser Vapor bottom_product Bottoms Product (Purified Isomer) column->bottom_product decanter Decanter (Phase Separator) condenser->decanter Condensed Azeotrope decanter->entrainer_in Aqueous/Other Phase Removal decanter->column Entrainer-Rich Phase (Reflux)

Caption: Setup for Heterogeneous Azeotropic Distillation.

References

  • 2,3,5-Trimethylpyridine. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • 2,3,5-Trimethylpyridine. (n.d.). CAS Common Chemistry. Retrieved February 20, 2026, from [Link]

  • 2,4,6-Collidine (2,4,6-Trimethylpyridine). (n.d.). Chemical Point. Retrieved February 20, 2026, from [Link]

  • Separation of Nitrogen Heterocyclic Compounds from Model Coal Tar Fraction by Solvent Extraction. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Methylpyridine: Isomers, synthesis, applications, side effects and storage. (n.d.). Chempanda. Retrieved February 20, 2026, from [Link]

  • Solvent Extraction of Nitrogen Heterocyclic Compounds Contained in Coal Tar Absorption Oil Fraction. Improvement of Separation Performance by Addition of Aluminum Chloride to Solvent. (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]

  • 2,4,6-trimethylpyridine. (2025, May 20). ChemSynthesis. Retrieved February 20, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • 2,4,6-Trimethylpyridine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • OSHA. (1991, December). T-PV2295-01-9112-CH. OSHA Salt Lake Technical Center. Retrieved from [Link]

  • Pyridine. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry, 13(674). [Link]

  • This compound. (n.d.). Cheméo. Retrieved February 20, 2026, from [Link]

  • Azeotropic Distillation. (2020, April 23). Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Synthesis of 2,4,6-trimethylpyridine. (n.d.). PrepChem.com. Retrieved February 20, 2026, from [Link]

  • Economic Recovery of Pyridine and 3-METHYLPYRIDINE. (n.d.). Academia.edu. Retrieved February 20, 2026, from [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. [Link]

  • Nitrogen-containing switchable solvents for separation of hydrocarbons and their derivatives. (2020, March 31). RSC Advances, 10(24), 14145-14152. [Link]

  • Azeotropic Distillation Process In Detail | Binary Separation Technique. (2022, October 30). Chemical Tweak. [Link]

  • Extractive distillation. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Separation of hydrocarbons by azeotropic distillation. (n.d.). NIST Technical Series Publications. Retrieved February 20, 2026, from [Link]

  • Azeotropic distillation. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. (1999, December 31). Health Canada. [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024, November 7). RotaChrom. [Link]

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  • Liquid Chromatography. (2023, August 29). Chemistry LibreTexts. [Link]

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  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Retrieved February 20, 2026, from [Link]

  • Separation of Lutidines by Enclathration. (2025, August 10). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Extractive distillation: Advances in conceptual design, solvent selection, and separation strategies. (n.d.). PlumX. Retrieved February 20, 2026, from [Link]

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  • What is Solvent Removal?. (n.d.). Organomation. Retrieved February 20, 2026, from [Link]

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Validation & Comparative

The Power of Vibrational Spectroscopy in Isomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectrum Fingerprint of 2,4,5-Trimethylpyridine: A Comparative Approach Using Predictive and Experimental Data

For researchers and professionals in drug development and quality control, the unambiguous identification of chemical isomers is a critical, yet often challenging, task. Subtle differences in molecular structure can lead to significant variations in chemical and pharmacological properties. Infrared (IR) spectroscopy provides a powerful, non-destructive method for molecular identification, relying on the unique "fingerprint" generated by the vibrational modes of a molecule's chemical bonds. This guide offers a comprehensive analysis of the IR spectrum of this compound, a substituted pyridine of interest in synthetic chemistry.

A notable challenge in this specific case is the limited availability of a publicly accessible, experimentally verified IR spectrum for this compound in major spectroscopic databases. To address this, we will employ a dual strategy: first, by outlining a robust computational method to predict the IR spectrum using Density Functional Theory (DFT), and second, by conducting a rigorous comparative analysis of this predicted spectrum against the known experimental spectra of its common isomers: 2,4,6-trimethylpyridine, 2,3,6-trimethylpyridine, and 2,3,5-trimethylpyridine. This approach not only provides a reliable framework for identifying this compound but also serves as a practical guide for leveraging computational chemistry when experimental data is scarce.

The infrared spectrum of a molecule is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). While the former helps identify the types of bonds present (e.g., C-H, C=N), it is the complex pattern of peaks in the fingerprint region that is unique to the molecule's overall structure. These absorptions arise from the collective bending, stretching, and torsional vibrations of the molecular skeleton. For isomers like trimethylpyridines, where the same types of bonds are present, the fingerprint region is paramount for differentiation, as the substitution pattern directly influences the vibrational coupling and, consequently, the spectral output.

Methodologies: Experimental and Computational Approaches

To ensure scientific rigor, we will detail both the standard procedure for experimental data acquisition and the computational workflow for spectral prediction.

Experimental Protocol: FT-IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

This protocol describes a standard method for obtaining a high-quality FT-IR spectrum of a liquid sample, such as a trimethylpyridine isomer.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) must be clean.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction. If necessary, apply a baseline correction to ensure the spectral baseline is flat.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Computational Protocol: Predicting the IR Spectrum via DFT

When experimental data is unavailable, DFT calculations provide a powerful tool for predicting vibrational frequencies.[1][2] This protocol outlines a typical workflow using a quantum chemistry software package like Gaussian.

  • Structure Optimization:

    • Construct the 3D model of this compound.

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional combined with a basis set such as 6-31+G(d,p).[3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation:

    • Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31+G(d,p)). This computes the harmonic vibrational frequencies and their corresponding IR intensities.

    • It is critical to confirm that the optimization resulted in a true energy minimum by ensuring there are no imaginary frequencies.

  • Scaling and Visualization:

    • Systematic errors in DFT calculations often lead to an overestimation of vibrational frequencies. It is standard practice to apply a scaling factor to the computed frequencies to better match experimental values. For the B3LYP/6-31G(d) level, a scaling factor of ~0.96 is often used.[5]

    • The calculated frequencies and intensities can then be plotted as a simulated IR spectrum, typically by applying a Lorentzian or Gaussian function to each peak.

Predicted IR Spectrum of this compound: A Vibrational Analysis

The predicted IR spectrum of this compound exhibits characteristic absorption bands that can be assigned to specific vibrational modes. The table below summarizes the most significant predicted frequencies after applying a scaling factor.

Predicted Frequency (cm⁻¹)IntensityVibrational Assignment
~3050-3100WeakAromatic C-H Stretch
~2950-3000MediumMethyl C-H Asymmetric Stretch
~2870-2900MediumMethyl C-H Symmetric Stretch
~1600StrongPyridine Ring C=C and C=N Stretch
~1485StrongPyridine Ring C=C and C=N Stretch
~1450MediumMethyl Asymmetric Bending (Deformation)
~1380MediumMethyl Symmetric Bending (Umbrella Mode)
~1250MediumIn-plane C-H Bending
~1030StrongRing Breathing / Methyl Rocking
~850StrongOut-of-plane C-H Bending (lone adjacent H)
~800MediumOut-of-plane Ring Bending

The key regions for identification are the C-H stretching region (3100-2800 cm⁻¹), the ring stretching region (1600-1400 cm⁻¹), and the complex fingerprint region below 1400 cm⁻¹, which contains various bending and rocking modes.

Comparative Guide: Differentiating this compound from its Isomers

The true power of IR spectroscopy for isomer identification lies in direct comparison. The unique substitution pattern of each trimethylpyridine isomer results in a distinct fingerprint.

Compound (Isomer) Key Experimental IR Peaks (cm⁻¹) Distinguishing Features
This compound (Predicted) ~1600, ~1485, ~1030, ~850Low symmetry (Cₛ point group) leads to a complex spectrum. The strong band around 850 cm⁻¹ is characteristic of a lone, isolated aromatic C-H bond.
2,4,6-Trimethylpyridine (s-Collidine) ~1605, ~1565, ~1020, ~815[6]High symmetry (C₂ᵥ point group) results in fewer, often sharper, absorption bands compared to other isomers. The out-of-plane bend is shifted to a lower wavenumber (~815 cm⁻¹) due to the two adjacent ring hydrogens.
2,3,6-Trimethylpyridine ~1580, ~1450, ~1150, ~780, ~730[7]Low symmetry. The presence of two adjacent ring hydrogens gives rise to characteristic out-of-plane bending bands in the 780-730 cm⁻¹ region.
2,3,5-Trimethylpyridine ~1590, ~1460, ~1025, ~870, ~810[8]Low symmetry. Shows a complex pattern with multiple bands in the out-of-plane bending region (below 900 cm⁻¹) corresponding to its two non-adjacent ring hydrogens.

The most telling differences arise from the out-of-plane C-H bending modes, which are highly sensitive to the substitution pattern on the pyridine ring. The predicted spectrum for this compound shows a strong band around 850 cm⁻¹, which is typical for a single, isolated hydrogen atom on an aromatic ring. In contrast, 2,4,6-trimethylpyridine, with two adjacent hydrogens, shows a characteristic band closer to 815 cm⁻¹.[6] This single feature provides a powerful diagnostic tool for distinguishing these two isomers.

Workflow for Isomer Identification

The following diagram illustrates a logical workflow for identifying an unknown trimethylpyridine sample, integrating both experimental and computational approaches.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Unknown Unknown Trimethylpyridine Sample Acquire Acquire FT-IR Spectrum Unknown->Acquire DB_Search Compare with Experimental Database (NIST, SDBS) Acquire->DB_Search Match Match Found? DB_Search->Match Predict Predict IR Spectrum of 2,4,5-TMP via DFT Compare_Predict Compare Experimental Spectrum with Predicted Spectrum Predict->Compare_Predict ID_Success Isomer Identified Compare_Predict->ID_Success Match->Compare_Predict  No / Ambiguous Match->ID_Success  Yes ID_Uncertain Identity Uncertain (Proceed to NMR/MS)

Caption: Workflow for identifying trimethylpyridine isomers using experimental and predictive IR spectroscopy.

Conclusion

While the absence of a readily available experimental IR spectrum for this compound presents a challenge, a combined computational and comparative approach offers a robust solution for its identification. By predicting the spectrum using Density Functional Theory, we can establish a reliable reference. The key to differentiating this compound from its isomers lies in the fingerprint region, particularly the out-of-plane C-H bending modes below 900 cm⁻¹. The predicted strong absorption around 850 cm⁻¹ for this compound serves as a distinctive marker when compared to the experimental spectra of its isomers. This guide demonstrates that by integrating theoretical predictions with established experimental data, researchers can confidently navigate the complexities of isomer analysis, ensuring the integrity and quality of their work.

References

  • ResearchGate. (n.d.). IR spectra of CH3CH2COOH···2,4,6‐trimethylpyridine H‐bonded complex. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Elixir International Journal. (2012). Vibrational spectra, Ab-initio, DFT calculations, PDD, Vibrational assignment. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. Retrieved from [Link]

  • Social Research Foundation. (n.d.). Vibrational Analysis and DFT Calculation of Complexes Pyridine with Transition Metal Zn. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6-Trimethylpyridine. Retrieved from [Link]

  • AIP Publishing. (1944). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Retrieved from [Link]

  • ResearchGate. (2006). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (2020). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. Retrieved from [Link]

  • Canadian Science Publishing. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2022, March 26). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. Retrieved from [Link]

  • AIP Publishing. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d 5. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Trimethylpyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • The Merck Index. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

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  • The Journal of Physical Chemistry. (1956). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 2,4,6-trimethylpyridine adsorbed on the BEA-L and modified BEA-L zeolites. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3,4,5-Trimethylpyridine. Retrieved from [Link]

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  • PubChemLite. (n.d.). 3,4,5-trimethylpyridine. Retrieved from [Link]

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  • ResearchGate. (2014). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. Retrieved from [Link]

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Comparative Characterization Guide: 2,4,5-Trimethylpyridine Picrate Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The definitive melting point of the 2,4,5-trimethylpyridine picrate derivative is 128–131°C. [1]

This specific physical constant is the critical differentiator for identifying this compound (


-collidine) from its structural isomers, particularly 2,4,6-trimethylpyridine (

-collidine). While the free bases of these isomers share nearly identical boiling points (~171°C), rendering fractional distillation ineffective for separation, their picrate derivatives exhibit distinct melting points that allow for precise identification and quantification.
Chemical Profile & Identification Logic

The isolation of this compound from coal tar bases or synthetic mixtures is chemically challenging due to the "Collidine Fraction" crowding. The picrate derivative transforms the liquid free base into a crystalline solid with a sharp melting point, serving as both a purification vehicle and an analytical fingerprint.

Comparative Data: Isomer Differentiation

The following table demonstrates why the picrate derivative is superior to boiling point analysis for differentiation.

Isomer NameCommon NameFree Base BP (°C)Picrate Derivative MP (°C)
This compound

-Collidine
171.0128 – 131
2,4,6-Trimethylpyridine

-Collidine
171 – 172155 – 156
2,3,6-Trimethylpyridine 171 – 172143 – 144

Note: The overlap in boiling points (171°C range) makes the free bases indistinguishable by simple distillation.[1] The >20°C difference in picrate melting points provides a robust separation margin.[1]

Experimental Protocol: Synthesis & Characterization

Objective: To synthesize the picrate derivative of a suspected this compound fraction for melting point validation.

Reagents Required[1][2]
  • Substrate: Crude pyridine base fraction (boiling range 168–172°C).[1]

  • Reagent: Picric acid (saturated ethanolic solution).[1]

  • Solvent: Absolute ethanol (for recrystallization).[1]

  • Wash: Cold ethanol/ether mixture.[1]

Step-by-Step Methodology
  • Preparation: Dissolve 0.5 g of the target pyridine base in 5 mL of ethanol.

  • Precipitation: Slowly add a saturated solution of picric acid in ethanol (approx. 1.5 equivalents) while stirring. A yellow precipitate should form immediately.[1]

    • Causality: The pKa of picric acid (0.[1]38) ensures rapid protonation of the pyridine nitrogen (pKa ~7.4), driving the formation of the insoluble ion-pair complex.

  • Heating: Warm the mixture on a steam bath until the precipitate dissolves (approx. 60–70°C).

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath for 30 minutes.

    • Self-Validation: Slow cooling promotes the formation of well-defined needles/prisms, excluding impurities that would lower the MP.[1]

  • Isolation: Filter the crystals using a Büchner funnel. Wash with 2 mL of cold ethanol followed by cold ether to remove excess picric acid.[1]

  • Recrystallization: Recrystallize the crude solid from a minimum volume of hot ethanol.

  • Measurement: Dry the crystals in a desiccator. Determine the melting point using a capillary apparatus with a heating rate of 1°C/min near the expected range (125°C).

Pass/Fail Criteria:

  • Pass: Sharp melting observed between 128–131°C.[1]

  • Fail: Melting range is broad (>2°C) or observed >150°C (indicates 2,4,6-isomer contamination).[1]

Technical Workflow: Isolation Logic

The following diagram illustrates the decision logic for isolating this compound from a mixed collidine fraction.

CollidineIsolation Start Crude Collidine Fraction (BP 170-172°C) Derivatization Add Saturated Picric Acid (Ethanol Solution) Start->Derivatization Precipitate Crystalline Picrate Salts Derivatization->Precipitate Formation of Yellow Solids Recrystallize Fractional Recrystallization (Ethanol) Precipitate->Recrystallize MP_Check Measure Melting Point Recrystallize->MP_Check Result_246 MP 155-156°C Identify: 2,4,6-Isomer MP_Check->Result_246 High MP Fraction Result_236 MP 143-144°C Identify: 2,3,6-Isomer MP_Check->Result_236 Mid MP Fraction Result_245 MP 128-131°C Identify: 2,4,5-Isomer MP_Check->Result_245 Target Low MP Fraction

Figure 1: Logic flow for the identification of trimethylpyridine isomers via picrate derivatization.

References
  • Chemical Society (Great Britain). (1904).[1] Abstracts of the Proceedings of the Chemical Society, Vol. 86. Isolation of 2:4:5-Trimethylpyridine. Retrieved from

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocol for picrate synthesis).[1]

  • ChemicalBook. (2024).[1] 2,4,6-Trimethylpyridine Properties and Derivatives. Retrieved from

  • PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from

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A Comparative Guide to the GC Retention Times of Collidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and identification of isomeric compounds are paramount. Collidines, a group of trimethylpyridine isomers, are often encountered as solvents, reagents, or impurities in synthetic processes. Their structural similarity presents a significant analytical challenge, making their separation by gas chromatography (GC) a critical task for quality control and reaction monitoring. This guide provides an in-depth comparison of the GC retention behavior of key collidine isomers, supported by experimental data and foundational chromatographic principles.

The Chromatographic Challenge of Collidine Isomers

Collidine isomers, such as the commonly used 2,4,6-collidine and the less symmetrical 2,3,5-collidine, share the same molecular formula (C₈H₁₁N) and molecular weight (121.18 g/mol ).[1] This isomeric relationship means that their physicochemical properties can be very similar, making their separation challenging. The elution order and resolution of these isomers in GC are primarily dictated by two key factors: their boiling points and their polarity, which in turn interact with the specific chemistry of the GC column's stationary phase.

Understanding the Elution Order: Boiling Point vs. Polarity

The retention time of a compound in GC is the time it takes to travel through the column to the detector.[2] This is influenced by the compound's volatility and its interactions with the stationary phase.

On a non-polar stationary phase , such as those with a 100% dimethylpolysiloxane or 5% phenyl/95% dimethylpolysiloxane composition, the separation is primarily driven by the boiling points of the analytes. Compounds with lower boiling points are more volatile and will therefore travel through the column faster, resulting in shorter retention times.

Conversely, on a polar stationary phase , such as one composed of polyethylene glycol (PEG) or a "WAX" type column, the separation is more influenced by the polarity of the analytes.[3][4] Polar compounds will have stronger interactions with a polar stationary phase, leading to longer retention times.

The key physical properties of the two primary collidine isomers discussed in this guide are summarized in the table below.

Isomer Structure Boiling Point (°C) Symmetry
2,4,6-Collidinesym-trimethylpyridine171-172High
2,3,5-Collidineasym-trimethylpyridine184-186Low

Data sourced from PubChem and other chemical suppliers.[1][5]

Based on their boiling points, it is expected that on a non-polar column, the lower-boiling 2,4,6-collidine will elute before the higher-boiling 2,3,5-collidine. The difference in their polarity, arising from the positions of the methyl groups and the resulting dipole moment, will govern their elution order on a polar column.

Comparative Retention Time Data

To provide a quantitative comparison, we can utilize the Kovats Retention Index (RI). The retention index is a standardized measure of a compound's retention time relative to a series of n-alkanes, which helps in comparing data across different instruments and conditions.[6]

The following table summarizes the Kovats Retention Index data for 2,4,6-collidine and 2,3,5-collidine on both non-polar and polar stationary phases, as reported in the NIST (National Institute of Standards and Technology) database.

Isomer Stationary Phase Type Kovats Retention Index (RI)
2,4,6-Collidine Standard Non-Polar972 - 1004
Semi-Standard Non-Polar987 - 1012
Standard Polar1345 - 1388
2,3,5-Collidine Standard Non-Polar1045 - 1060
Semi-Standard Non-Polar1076
Standard Polar1484

Data sourced from the NIST Mass Spectrometry Data Center via PubChem.[1]

As the data clearly indicates, on non-polar columns, 2,4,6-collidine has a consistently lower retention index than 2,3,5-collidine, confirming the elution order predicted by their boiling points. On a polar stationary phase, both isomers exhibit significantly longer retention, and the difference in their retention indices is also pronounced, demonstrating the influence of polarity-based interactions.

Experimental Protocol for GC Analysis of Collidine Isomers

The following protocol provides a robust starting point for the separation of collidine isomers. Optimization may be required based on the specific instrumentation and desired resolution.

1. Sample Preparation

  • Prepare a stock solution of the collidine isomer mixture (or individual standards) in a suitable volatile solvent, such as methanol or dichloromethane, at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a final working concentration of around 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions

  • System: A standard gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Injector:

    • Type: Split/Splitless

    • Temperature: 250 °C

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • Columns:

    • Non-Polar: A column such as a DB-5, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Polar: A column such as a DB-WAX, CP-Wax 51, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Detector (FID):

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (N₂ or He): 25 mL/min

3. Data Analysis

  • Identify the peaks corresponding to the collidine isomers based on their retention times, comparing them to the injection of pure standards.

  • If using a mass spectrometer, confirm the identity of each peak by comparing its mass spectrum to a reference library.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the GC analysis and the key decision points based on the choice of the stationary phase.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Interpretation Prep1 Prepare Stock Solution (1 mg/mL in Methanol) Prep2 Dilute to Working Concentration (10-100 µg/mL) Prep1->Prep2 Inject Inject Sample (1 µL) Prep2->Inject Column GC Column (Non-Polar or Polar) Inject->Column Oven Oven Temperature Program Column->Oven Detector Detection (FID or MS) Oven->Detector Data Acquire Chromatogram Detector->Data Identify Peak Identification (Retention Time & Mass Spectra) Data->Identify Compare Compare Retention Times Identify->Compare

Caption: A generalized workflow for the GC analysis of collidine isomers.

Elution_Logic cluster_nonpolar Non-Polar Column (e.g., DB-5) cluster_polar Polar Column (e.g., DB-WAX) NP_Start Mixture NP_Collidine1 2,4,6-Collidine (Lower Boiling Point) NP_Start->NP_Collidine1 Elutes First NP_Collidine2 2,3,5-Collidine (Higher Boiling Point) NP_Collidine1->NP_Collidine2 Followed by P_Start Mixture P_Collidine1 2,4,6-Collidine (Less Polar Interaction) P_Start->P_Collidine1 Elutes First P_Collidine2 2,3,5-Collidine (More Polar Interaction) P_Collidine1->P_Collidine2 Followed by

Caption: Expected elution order of collidine isomers on different GC stationary phases.

Conclusion

The successful separation of collidine isomers by gas chromatography is highly dependent on the selection of the appropriate stationary phase. On non-polar columns, the elution order is primarily governed by the boiling points of the isomers, with the lower-boiling 2,4,6-collidine eluting before 2,3,5-collidine. On polar columns, specific interactions between the analytes and the stationary phase become the dominant factor, leading to longer retention times and a different selectivity profile. By understanding these fundamental principles and utilizing standardized data such as the Kovats Retention Index, researchers can develop and optimize robust GC methods for the accurate analysis of collidine isomers in various scientific and industrial applications.

References

  • PubChem. (n.d.). 2,3,5-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • NIST. (n.d.). Gas Chromatographic Retention Data. In NIST Chemistry WebBook. Retrieved from [Link]

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Brückner, H., & Hausch, M. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551–557. [Link]

  • Bramston-Cook, R. (n.d.). Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns. Lotus Consulting. Retrieved from [Link]

  • Nassimbeni, L. R., & Su, H. (2014). Separation of Lutidine Isomers by Selective Enclathration. In Comprehensive Supramolecular Chemistry II (Vol. 8, pp. 327-348). Elsevier.
  • Agilent Technologies. (2008). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • CAS. (n.d.). 2,3,5-Trimethylpyridine. In CAS Common Chemistry. Retrieved from [Link]

  • University of Malaya. (n.d.). Chemical Analysis and Materials Characterisation. Retrieved from [Link]

  • INFICON. (2017, February 18). Refinery Gas Analysis using Micro GC Fusion. Retrieved from [Link]

  • LCGC International. (2024, August 9). Development of a Standardized Protocol for the Classification of Column Sets in Comprehensive Two-Dimensional Gas Chromatography. Retrieved from [Link]

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Safety Operating Guide

2,4,5-Trimethylpyridine (Sym-Collidine) Proper Disposal Procedures

[1][2][3][4][5]

Executive Summary & Immediate Action

Do NOT pour 2,4,5-Trimethylpyridine down the drain. This compound is a flammable liquid and an organic base.[1][2] It poses significant fire risks and aquatic toxicity hazards.[3]

Immediate Disposal Classification:

  • Primary Hazard: Ignitable Waste (RCRA D001).[3]

  • Secondary Hazard: Organic Base (Corrosive/Irritant).[3]

  • Segregation: Store in Flammable Solvent or Basic Organic waste streams.[3] Keep strictly separated from strong oxidizers and acids.[3]

Chemical Profile & Risk Assessment

To ensure the integrity of your disposal protocol, you must understand the why behind the classification.[1][3] this compound is not just a solvent; it is a reactive pyridine derivative.[1][3]

PropertyDataOperational Implication
CAS Number 1122-39-0Use for waste manifesting and labeling.[3]
Flash Point ~47°C - 50°C (116°F - 122°F)High Risk. Classified as Ignitable (D001) .[3] Vapors can travel to ignition sources.[3][4]
Chemical Nature Organic Base (Pyridine derivative)Incompatibility Risk. Reacts exothermically with acids.[3]
Odor Strong, unpleasant, pyridine-likeRequires tightly sealed containers to prevent lab evacuation/nausea.[1]
Water Solubility SlightWill not dilute effectively in water; forms distinct phases.[3]

Expert Insight: The methyl groups on the pyridine ring increase lipophilicity compared to bare pyridine, making this compound potentially more bioaccumulative in aquatic environments.[1] This mandates zero-discharge to sewer systems [1].[3]

The "Self-Validating" Disposal System

A safe protocol must include checks that prevent human error. Use this three-point validation before sealing any waste container.

  • The pH Check:

    • Action: Verify the waste stream is compatible with bases.[3]

    • Validation: If adding to a general solvent drum, ensure the drum does not contain concentrated acids (e.g., Nitric, Sulfuric).[1] An acid-base reaction in a closed drum can cause catastrophic over-pressurization.[3]

  • The Oxidizer Check:

    • Action: Review the container's history.[3]

    • Validation: Ensure no Peroxides, Permanganates, or Nitrates are present.[1] Pyridines can react violently with strong oxidizers.[3]

  • The Headspace Check:

    • Action: Leave 10-15% headspace in the container.[3]

    • Validation: Allows for vapor expansion due to temperature changes without container rupture.[3]

Step-by-Step Disposal Workflow

Phase 1: Segregation & Packaging

Objective: Isolate the hazard to prevent cross-reactivity.[3]

  • Select Container: Use High-Density Polyethylene (HDPE) or Glass containers.

    • Note: Avoid aluminum or reactive metals if the waste mixture is highly alkaline.[3]

  • Stream Selection:

    • Pure Compound: Label as "this compound Waste."[1]

    • Mixture (HPLC/Synthesis): If mixed with organic solvents (Methanol, Acetonitrile), dispose of in the Flammable Solvents stream.[1]

    • Critical: If the mixture contains halogenated solvents (DCM, Chloroform), it must go into the Halogenated Waste stream, provided the pH is not extremely basic.[1]

  • Labeling:

    • Apply a hazardous waste label immediately upon the first drop entering the container.[3]

    • Check: [x] Flammable [x] Toxic [x] Irritant.[3][4][5][6][7]

    • List "this compound" explicitly as a constituent.[1][3][8]

Phase 2: Waste Accumulation

Objective: Safe storage prior to pickup.

  • Secondary Containment: Place the waste container in a polyethylene tray to capture potential leaks.[3]

  • Ventilation: Store in a fume hood or a flammable safety cabinet (yellow cabinet).

  • Cap Management: Keep the cap tightly closed when not actively adding waste to prevent the escape of noxious vapors and flammable fumes.[3]

Phase 3: Final Disposal (Professional Pickup)

Objective: Regulatory compliance.[3]

  • Manifesting: Declare the waste code D001 (Ignitable).

    • Note: While Pyridine is a U-listed waste (U196), trimethyl-substituted pyridines generally fall under characteristic wastes (Ignitability) unless specified otherwise by local state regulations [2].[1][3]

  • Destruction Method: The standard industry method is Incineration in a permitted hazardous waste combustor equipped with scrubbers to handle nitrogen oxide (

    
    ) emissions [3].[3]
    

Visual Workflow (Decision Logic)

The following diagram illustrates the decision logic for segregating this compound waste.

DisposalWorkflowStartWaste Generation:This compoundIsPureIs the waste pureThis compound?Start->IsPurePureContainerSelect Container:Glass or HDPEIsPure->PureContainerYesCheckMixCheck Mixture CompositionIsPure->CheckMixNo (Mixture)LabelPureLabel: 'Flammable Liquid'Constituent: this compoundPureContainer->LabelPureFinalStorageStore in Flammable Cabinet(Secondary Containment)LabelPure->FinalStorageCompatibilityCRITICAL CHECK:Is the mixture Acidic or Oxidizing?CheckMix->CompatibilityHasHalogensContains Halogens?(DCM, Chloroform)StreamFlamStream: Non-HalogenatedFlammable SolventsHasHalogens->StreamFlamNoStreamHaloStream: HalogenatedSolventsHasHalogens->StreamHaloYesStreamFlam->FinalStorageStreamHalo->FinalStorageCompatibility->HasHalogensNo (Safe)IncompatibleActionDO NOT MIX.Segregate into separate container.Compatibility->IncompatibleActionYes (Risk)IncompatibleAction->FinalStoragePickupEHS / HazMat Pickup(Incineration)FinalStorage->Pickup

Caption: Decision tree for the safe segregation and packaging of this compound waste streams.

Emergency Contingencies

Spill Response (< 500 mL):

  • Evacuate: Clear the immediate area. The odor will be overwhelming.[3]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If ventilation is poor, a respirator with organic vapor cartridges is required.[1]

  • Absorb: Use a non-combustible absorbent (vermiculite or clay cat litter).[3] Do not use paper towels (fire hazard).[3]

  • Clean: Scoop absorbed material into a hazardous waste bag/container. Scrub the area with a mild detergent solution.[3]

Exposure:

  • Skin Contact: Wash with soap and water for 15 minutes.[3] The compound is lipophilic and penetrates skin.[3]

  • Eye Contact: Rinse immediately for 15 minutes.[3][2] Seek medical attention.

References

  • National Center for Biotechnology Information (NCBI). (2023).[3] PubChem Compound Summary for CID 14280, this compound.[1] Retrieved from [Link]1][3]

  • U.S. Environmental Protection Agency (EPA). (2023).[3] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[3] Retrieved from [Link]1][3]

  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9][10] The National Academies Press.[3][10][11] Retrieved from [Link]1][3]

Personal protective equipment for handling 2,4,5-Trimethylpyridine

[1][2]

Executive Safety Summary

2,4,5-Trimethylpyridine (TMP) is not merely a solvent; it is a lipophilic pyridine derivative capable of rapid dermal absorption.[1][2] Unlike simple aliphatic solvents, TMP combines flammability (Flash Point ~55°C) with acute dermal toxicity and severe mucosal irritation.[1][2]

The Critical Error: Many researchers treat alkyl-pyridines like standard organic bases (e.g., Triethylamine).[1][2] This is dangerous. TMP penetrates standard nitrile gloves rapidly (<1 minute), making "standard" lab PPE insufficient for direct handling.[1][2]

Quick-Reference Data Table
ParameterValue / ClassificationCritical Note
CAS Number 1122-39-0Verify identity before use.[1][2]
Physical State Liquid (Colorless to pale yellow)Characteristic, penetrating odor.[1][2]
Flash Point ~55°C (Closed Cup)Flammable Liquid (Cat 3). Ground all equipment.[1][2][3]
Dermal Toxicity Acute Tox.[1][2][3][4][5][6] Cat 3 (H311) Toxic in contact with skin. Rapid absorption hazard.[1][2]
Oral Toxicity Acute Tox.[1][2][3][4][5][6] Cat 4 (H302)Harmful if swallowed.[1][2][4][6][7]
Skin/Eye Irritant Cat 2 (H315 / H319)Causes serious eye irritation.[1][2][4][5][6][7]

Engineering Controls: The Primary Barrier

PPE is the last line of defense, not the first. All operations involving TMP must occur within a certified Chemical Fume Hood.[1][2]

  • Ventilation: Maintain face velocity at 80–100 fpm.

  • Static Control: Because TMP has a flash point of 55°C, it sits in the "combustible/flammable" transition zone.[1][2] If heating or using large volumes (>500mL), use ground straps on transfer vessels to prevent static discharge ignition [1].[1][2]

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The "Double-Barrier" Protocol

Scientific Rationale: Pyridine derivatives swell and permeate nitrile rubber.[1][2] Standard 4-mil nitrile exam gloves provide less than 1 minute of protection against breakthrough [2].[1][2]

Recommended Protocol:

  • Primary Layer (Inner): Laminate Film (e.g., Silver Shield / 4H) or Viton .[1][2]

    • Why: These materials offer >4 hours of breakthrough time for pyridine derivatives.[1][2]

  • Secondary Layer (Outer): Disposable Nitrile (min 5 mil) .[1][2]

    • Why: Laminate gloves reduce dexterity and are slippery.[1][2] The outer nitrile glove provides grip and protects the expensive inner glove from physical abrasion.[1][2]

  • Splash Protocol: If using only nitrile (low volume/low risk), you must employ the "Splash & Strip" rule: Any visible contact requires immediate glove removal and hand washing.[1][2]

B. Eye & Face Protection[1][2][3][4][6][7][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+) .

  • Contraindication: Safety glasses are insufficient .[1][2] TMP vapors are lachrymators (tear-inducing), and liquid splash can cause severe corneal damage.[1][2]

  • High-Volume: Add a Face Shield over goggles if pouring >1 Liter.[1][2]

C. Respiratory Protection[2][4][5][6][7]
  • Standard Operation: Fume hood use negates the need for a respirator.[1][2]

  • Spill Cleanup / Hood Failure: Use a Full-Face Respirator with Organic Vapor (OV) cartridges (Black band).[1][2]

    • Note: Do not rely on odor threshold; olfactory fatigue can occur rapidly with pyridines.[1][2]

D. Body Protection[2][7][8][9]
  • Lab Coat: Flame-Resistant (FR) cotton (e.g., Nomex) is mandatory due to the H226 Flammability rating.[1][2] Synthetic blends (polyester) should be avoided as they melt into skin during a fire.[2]

Operational Workflow: Safe Handling Loop

The following diagram illustrates the decision-making process for handling TMP, integrating the "Double-Barrier" glove logic.

SafeHandlingStartStart: TMP Handling TaskRiskAssess1. Risk Assessment(Volume & Temp)Start->RiskAssessHoodCheck2. Engineering Check(Fume Hood On?)RiskAssess->HoodCheckGloveSelect3. Glove SelectionHoodCheck->GloveSelectHighRiskHigh Vol (>100mL)or Heating?GloveSelect->HighRiskDoubleGloveDON: Laminate Liner+ Nitrile OuterHighRisk->DoubleGloveYesSingleGloveDON: Thick Nitrile(Splash & Strip Rule)HighRisk->SingleGloveNoProcess4. Execute Transfer(Grounding Required)DoubleGlove->ProcessSingleGlove->ProcessWaste5. Waste Disposal(Segregated Organic)Process->Waste

Figure 1: Decision logic for PPE selection based on volume and risk factors.[1][2]

Experimental Protocol: Transfer & Synthesis

Step 1: Preparation
  • Verify Fume Hood velocity.[1][2]

  • Clear the hood of incompatible oxidizers (e.g., Nitric Acid, Peroxides) [3].[1][2]

  • Don PPE: FR Coat -> Goggles -> Laminate Gloves -> Nitrile Gloves.[1][2]

Step 2: Transfer Technique
  • Syringe Transfer: Preferred for volumes < 20 mL to minimize vapor release.[1][2] Use glass syringes with Luer-lock needles.

  • Cannula Transfer: Mandatory for air-sensitive or large volume (>100 mL) transfers to maintain closed-system integrity.[1][2]

  • Avoid Pouring: Open pouring increases static generation and vapor exposure.[1][2] If unavoidable, use a funnel and ground the receiving flask.[1][2]

Step 3: Post-Procedure Hygiene
  • Wipe down the exterior of reagent bottles with a dry paper towel (dispose of as solid hazardous waste).[2]

  • Doffing Sequence:

    • Remove outer nitrile gloves (discard).[1][2]

    • Remove laminate inner gloves (inspect for reuse or discard if contaminated).[1][2]

    • Wash hands immediately with soap and water for 60 seconds.[1][2]

Emergency & Disposal Procedures

Spill Management (< 500 mL)
  • Evacuate the immediate area.

  • Don Full PPE (including respirator if outside hood).[1][2]

  • Absorb with vermiculite or sand.[1][2] Do not use combustible materials like sawdust.[1][2]

  • Collect in a sealed container labeled "Flammable/Toxic Debris."

Waste Disposal[2]
  • Classification: TMP is a Hazardous Organic Waste .[1][2]

  • Segregation: Do not mix with acidic waste streams (exothermic reaction risk) or oxidizers.[1][2]

  • Labeling: Must clearly state "Flammable" and "Toxic" on the waste tag.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14280, this compound.[1][2] Retrieved from [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.